Isoalantolactone
Description
This compound is a natural product found in Eupatorium cannabinum, Pentanema britannicum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUANYCQTOGILD-QVHKTLOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-17-7, 4677-48-9 | |
| Record name | (+)-Isoalantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoalantolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoalantolactone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004677489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 470-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 470-17-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOALANTOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYH07P620U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOALANTOLACTONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTF89ZHT7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isoalantolactone: A Technical Guide to Its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoalantolactone, a naturally occurring eudesmane-type sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary natural sources of this compound, a historical account of its discovery, and detailed experimental protocols for its extraction and isolation. Quantitative data on its prevalence in various plant species are summarized, and a generalized experimental workflow is visualized to aid researchers in their quest to harness the therapeutic potential of this promising bioactive compound.
Introduction
This compound (IUPAC name: (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one) is a sesquiterpene lactone that exists as a colorless, lipophilic solid. It is an isomer of the well-known alantolactone and is frequently found alongside it in nature. The biological significance of this compound is underscored by its wide array of reported pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] This guide serves as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and pharmacology, focusing on the foundational aspects of this compound's origins and isolation.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Asteraceae family, with the genus Inula being the most significant source.[1] The roots and rhizomes of these plants are typically the primary plant parts where the compound accumulates.
Primary Botanical Sources
-
Inula helenium L. (Elecampane): This is the most widely recognized and historically significant source of this compound.[2] The roots of Inula helenium have been used for centuries in traditional medicine, and modern phytochemical analysis has identified this compound as one of its main active constituents.[3]
-
Inula racemosa Hook.f.: Also known as Pushkarmool, this species is another prominent source of this compound and is used in traditional Ayurvedic medicine.
-
Inula cappa (Buch.-Ham. ex D.Don) DC: The roots of this perennial shrub, found in temperate regions of Asia, also contain this compound.
-
Inula japonica Thunb.: This species, used in Traditional Chinese Medicine, has been reported to contain this compound.
-
Aucklandia lappa Decne. (syn. Saussurea costus): Commonly known as costus root, this plant is another source of eudesmane-type sesquiterpene lactones, including this compound.
Quantitative Prevalence
The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time. The table below summarizes the quantitative data found in the literature for the yield of this compound and its isomer, alantolactone, from various Inula species.
| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g of dry weight) | Alantolactone Content (mg/g of dry weight) | Total Alantolactone/Isoalantolactone (% w/w) | Reference |
| Inula helenium | Roots | Microwave-assisted | 21.25 ± 1.37 | 31.83 ± 2.08 | - | |
| Inula helenium subsp. turcoracemosa | Roots | Methanol Extraction & RP-HPLC | - | - | 1.6338 ± 0.0198 | |
| Inula cappa | Roots | HPTLC | - | - | - |
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of Inula helenium.
-
Ancient and Traditional Use: The medicinal properties of Inula helenium have been recognized since antiquity, with mentions by ancient Greek and Roman physicians for various ailments. In Traditional Chinese Medicine, the roots are known as "Tu Mu Xiang" and have been used to treat digestive and respiratory disorders.
-
The Discovery of "Helenin": In 1895, the German scientists Julius Bredt and Wilhelm Posh were the first to extract a crystalline mixture from the roots of Inula helenium, which they named "helenin". They successfully determined its physical and chemical properties. It was later understood that helenin is a mixture of two isomeric sesquiterpene lactones: alantolactone and this compound.
-
Separation and Structural Elucidation: For a considerable time, the complete separation of alantolactone and this compound proved to be a significant challenge for chemists due to their similar physical properties. The advancement of chromatographic techniques in the 20th century, such as column chromatography and later High-Performance Liquid Chromatography (HPLC), enabled the successful separation of these isomers. Subsequent application of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, allowed for the definitive structural elucidation of this compound as a distinct chemical entity.
Experimental Protocols
The extraction and isolation of this compound from its natural sources involve several key steps. The following protocols are generalized from various cited studies.
Extraction of this compound from Inula helenium Roots
4.1.1. Maceration Extraction
-
Objective: To extract a broad range of phytochemicals, including this compound, from the plant material.
-
Methodology:
-
Air-dry the roots of Inula helenium and grind them into a fine powder.
-
Macerate the powdered root material in 90-99% ethanol at room temperature for an extended period (e.g., 24 hours to several days), with occasional agitation.
-
Filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
4.1.2. Ultrasound-Assisted Extraction (UAE)
-
Objective: To enhance the extraction efficiency and reduce the extraction time compared to traditional maceration.
-
Methodology:
-
Prepare the powdered root material as described for maceration.
-
Suspend the powder in an appropriate solvent, such as 70% ethanol.
-
Place the suspension in an ultrasonic bath and sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Filter the extract and concentrate it using a rotary evaporator.
-
Isolation and Purification of this compound
4.2.1. Liquid-Liquid Partitioning
-
Objective: To perform a preliminary fractionation of the crude extract based on polarity.
-
Methodology:
-
Suspend the crude extract in water or a saturated brine solution.
-
Perform successive extractions with a non-polar solvent like petroleum ether or n-hexane.
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Concentrate the dried organic phase to yield a fraction enriched in sesquiterpene lactones.
-
4.2.2. Silica Gel Column Chromatography
-
Objective: To separate the components of the enriched fraction based on their affinity for the stationary phase.
-
Methodology:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., petroleum ether or n-hexane).
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing this compound and concentrate them.
-
4.2.3. Crystallization
-
Objective: To obtain pure this compound from the concentrated fractions.
-
Methodology:
-
Dissolve the concentrated, this compound-rich fraction in a minimal amount of a suitable solvent or solvent mixture (e.g., 75% aqueous methanol).
-
Allow the solution to stand at a cool temperature to facilitate crystallization.
-
Collect the crystals by filtration and wash them with a cold solvent.
-
Dry the crystals to obtain pure this compound.
-
Quantification by High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the precise quantity of this compound in an extract.
-
Methodology:
-
Chromatographic System: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), run in isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Procedure:
-
Prepare a standard solution of pure this compound of known concentration.
-
Prepare the sample extract by dissolving a known weight in the mobile phase and filtering it.
-
Inject both the standard and the sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard.
-
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the extraction and isolation of this compound from its natural sources.
Caption: Generalized workflow for the extraction and isolation of this compound.
Conclusion
This compound remains a compound of significant interest for its therapeutic potential. A thorough understanding of its natural sources and the methods for its isolation is fundamental for advancing research and development in this area. This technical guide provides a consolidated resource for scientists, outlining the key botanical sources, the historical context of its discovery, and detailed, adaptable experimental protocols. The provided information is intended to facilitate further investigation into the pharmacological properties and potential applications of this valuable natural product.
References
Isoalantolactone Biosynthesis in Inula helenium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoalantolactone, a sesquiterpene lactone primarily isolated from the roots of Inula helenium (Elecampane), has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding its biosynthesis is critical for optimizing production through metabolic engineering and ensuring a sustainable supply for drug development. This document provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, plant biochemistry, and pharmaceutical sciences.
The Core Biosynthetic Pathway
The biosynthesis of this compound, like other sesquiterpene lactones (STLs) in the Asteraceae family, begins with universal isoprenoid precursors and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzyme classes.[4][5] The pathway can be broadly divided into three main stages: precursor formation, sesquiterpene backbone synthesis, and downstream modifications.
Stage 1: Formation of Farnesyl Diphosphate (FPP)
The pathway originates from the C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. Through the action of Farnesyl Diphosphate Synthase (FPPS), two molecules of IPP and one molecule of DMAPP are condensed to form the C15 intermediate, farnesyl diphosphate (FPP), which is the universal precursor for all sesquiterpenoids.
Stage 2: Cyclization to Germacrene A
The first committed step in the biosynthesis of many STLs is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). For the eudesmanolide lactones, including this compound, the key enzyme is Germacrene A Synthase (GAS) .
-
Enzyme: Germacrene A Synthase (GAS)
-
Reaction: Converts FPP into (+)-germacrene A.
-
Significance: This is a crucial branch point that directs carbon flux from general isoprenoid metabolism specifically toward sesquiterpene lactone synthesis. Genes for GAS have been identified and characterized in several Asteraceae species, including chicory and Inula britannica.
Stage 3: Oxidative Transformations and Lactonization
Following the formation of the germacrene A backbone, a series of oxidative modifications are carried out by Cytochrome P450 monooxygenases (CYPs), which are essential for creating the structural diversity of STLs.
-
Germacrene A to Germacrene A Acid: The isopropenyl side chain of germacrene A is oxidized to a carboxylic acid. This occurs in a three-step process (hydroxylation, alcohol oxidation, aldehyde oxidation) catalyzed by a single multifunctional P450 enzyme, Germacrene A Oxidase (GAO) . The product of this series of reactions is germacrene A acid (GAA).
-
Formation of the Lactone Ring: The formation of the characteristic γ-lactone ring is the defining step in STL biosynthesis. This is achieved through the hydroxylation of GAA at the C6 position, catalyzed by another specific P450 enzyme, Costunolide Synthase (COS) . The resulting 6α-hydroxy-GAA intermediate is unstable and spontaneously undergoes lactonization to form costunolide.
-
From Costunolide to this compound: Costunolide is a central intermediate for many STLs. The subsequent steps leading to this compound involve further cyclization and rearrangement of the germacranolide skeleton to form the eudesmanolide backbone. While the specific enzymes for this final conversion in I. helenium have not been fully characterized, the pathway is proposed to proceed through an intermediate such as inunolide. This involves hydroxylation at the C8 position, a reaction also catalyzed by a P450 enzyme (a germacrene A acid 8β-hydroxylase), followed by cyclization and rearrangement to yield the alantolactone and this compound isomers.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the core enzymatic steps from farnesyl diphosphate to the key intermediate, costunolide, and the proposed subsequent conversion to this compound.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones-enriched fraction of Inula helenium L. induces apoptosis through inhibition of signal transducers and activators of transcription 3 signaling pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoalantolactone (IATL) is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide group.[1] It is a significant bioactive compound isolated primarily from the roots and leaves of plants such as Inula helenium (Elecampane), Inula racemosa, and other species of the Asteraceae family.[2][3] Possessing a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, this compound has garnered considerable interest within the scientific and drug development communities.[2][3] Its therapeutic potential is largely attributed to its ability to modulate key cellular signaling pathways, such as NF-κB, PI3K/Akt, and STAT3, often through the induction of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its mechanisms of action to support further research and development.
Physical and Chemical Properties
This compound is a crystalline solid, appearing as white to off-white or colorless needle-like crystals. It is characterized by poor solubility in water but is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), ethanol, chloroform, and acetone.
Table 1: Physical and Chemical Data of this compound
| Property | Value | References |
| IUPAC Name | (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f]benzofuran-2-one | |
| Synonyms | (+)-Isoalantolactone, Isohelenin | |
| CAS Number | 470-17-7 | |
| Molecular Formula | C₁₅H₂₀O₂ | |
| Molecular Weight | 232.32 g/mol | |
| Appearance | White to off-white solid/powder; Colorless needle crystal | |
| Melting Point | 108-115 °C | |
| Boiling Point | 364.00 to 365.00 °C (estimated) | |
| Solubility | Water: 35.49 mg/L @ 25 °C (practically insoluble) DMSO: ~46 mg/mL Ethanol: Soluble Chloroform, Benzene, Ether: Soluble | |
| logP (o/w) | 3.420 | |
| Stability | Stable for 1 year as supplied powder at -20°C. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month. |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.
Isolation and Purification
Objective: To isolate this compound from its natural source, typically the roots of Inula helenium.
Methodology:
-
Extraction: Dried and powdered roots of Inula helenium (15 g) are extracted with methanol at 50°C for 6 hours using a magnetic stirrer. The crude extract is filtered and evaporated to dryness. The resulting residue is then re-extracted with n-hexane under the same conditions.
-
Purification by Preparative Thin-Layer Chromatography (TLC): The n-hexane extract is concentrated and applied to preparative TLC plates. The plates are developed using a solvent system of n-hexane:ethyl acetate (9:1). The compounds are visualized by spraying with a vanillin-sulfuric acid reagent, which produces a violet color for this compound. The corresponding band is scraped from the plate and the compound is eluted with a suitable solvent to yield purified this compound.
-
Alternative Extraction Methods: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been developed as more efficient alternatives. For MAE, optimal conditions involve extracting 1g of powdered root material (140 mesh) with 15 mL of 80% ethanol, irradiated for 120 seconds at 50°C.
Characterization and Quantification
Objective: To confirm the identity and determine the purity and concentration of this compound.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) and a UV or photodiode array (PDA) detector is used.
-
Mobile Phase: An isocratic elution with a mobile phase consisting of acetonitrile and 0.04% phosphoric acid in water (50:50, v/v) is effective. Alternatively, a gradient elution can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The eluent is monitored at a wavelength of 194 nm or 225 nm.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration in unknown samples is determined by comparing their peak areas to the standard curve.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology: MTT Assay
-
Cell Seeding: Cancer cells (e.g., PANC-1, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) dissolved in DMSO and diluted in culture medium. A vehicle control (DMSO) is included. The plates are incubated for 24 or 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The optical density (OD) is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, combined, and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC (5 µL) and PI (5-10 µL) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed immediately using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Reactive Oxygen Species (ROS) Generation Assay
Objective: To measure the intracellular production of ROS following treatment with this compound.
Methodology: DCFH-DA Staining
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound for the desired time. In some experiments, cells are pre-treated with an ROS scavenger like N-acetyl-L-cysteine (NAC) for 2 hours.
-
Staining: After treatment, the cells are incubated with 10 µM 2',7'-dichlorofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Analysis: The cells are washed, harvested, and resuspended in PBS. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by a flow cytometer (Ex/Em ~495/529 nm).
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology: Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Cells are treated with this compound for 24 hours, then harvested and washed with PBS.
-
Fixation: The cells are fixed by resuspending them gently in ice-cold 70% ethanol and storing them at -20°C overnight.
-
Staining: The fixed cells are washed and resuspended in a staining buffer containing PI (25-50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.
References
- 1. This compound induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a review on its pharmacological effects [frontiersin.org]
- 3. This compound: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Isoalantolactone: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone isolated from plants such as Inula helenium, has demonstrated significant anticancer properties across a wide range of malignancies.[1][2][3][4] Its therapeutic potential stems from its ability to modulate multiple, often deregulated, cellular signaling pathways within cancer cells. The primary mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic pathways, the generation of reactive oxygen species (ROS), cell cycle arrest, and the induction of autophagy.[1] Furthermore, IATL exerts its effects by directly or indirectly inhibiting critical oncogenic signaling cascades, including NF-κB, STAT3, and PI3K/Akt/mTOR. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound's anticancer activity is multifaceted, targeting several core cellular processes to inhibit proliferation and induce cell death.
Induction of Reactive Oxygen Species (ROS)
A primary and recurring mechanism of IATL is the induction of intracellular ROS. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS accumulation. IATL treatment elevates ROS levels beyond a toxic threshold, leading to oxidative stress, DNA damage, and the activation of downstream cell death pathways. The critical role of ROS is confirmed by experiments where the ROS scavenger N-acetylcysteine (NAC) reverses IATL-induced apoptosis and growth inhibition.
Induction of Apoptosis
IATL is a potent inducer of apoptosis in numerous cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: IATL-induced ROS generation leads to the dissipation of the mitochondrial membrane potential (ΔΨm). This triggers the release of cytochrome c from the mitochondria into the cytosol. The process is regulated by the Bcl-2 family of proteins; IATL upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, thereby increasing the Bax/Bcl-2 ratio. Cytosolic cytochrome c then activates a caspase cascade, primarily through caspase-9 and the executioner caspase-3, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.
-
Extrinsic Pathway: IATL has been shown to upregulate the expression of death receptors, such as Death Receptor 5 (DR5). This sensitization allows for the recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to its truncated form (t-Bid), linking the extrinsic pathway to the intrinsic mitochondrial pathway.
Cell Cycle Arrest
IATL effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases, depending on the cancer type.
-
G0/G1 Arrest: In colorectal and head and neck cancer cells, IATL causes arrest in the G0/G1 phase. This is often mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. This leads to the downregulation of key G1 phase proteins like Cyclin D.
-
G2/M Arrest: In osteosarcoma cells, IATL induces G2/M phase arrest, which is associated with the downregulation of Cyclin B1.
Inhibition of Key Signaling Pathways
IATL's efficacy is significantly enhanced by its ability to inhibit constitutively active signaling pathways that are crucial for cancer cell survival and proliferation.
-
NF-κB Pathway: IATL is a potent inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This traps the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the transcription of target genes involved in inflammation, survival, and proliferation (e.g., COX-2, Bcl-2).
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor often constitutively activated in cancer. IATL effectively suppresses both constitutive and inducible STAT3 phosphorylation at Tyrosine 705 (Tyr705). This inhibition prevents STAT3 dimerization, nuclear translocation, and transcription of its target genes, which are involved in cell survival and proliferation. The inhibition of STAT3 by IATL has been shown to be ROS-dependent in prostate cancer cells.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. IATL has been shown to suppress this pathway by reducing the phosphorylation levels of Akt (at Ser473) and mTOR (at Ser2448). Inhibition of this pathway contributes to IATL's anti-proliferative effects and can also trigger autophagy.
Induction of Autophagy
In some cancer cells, such as colorectal and melanoma, IATL induces autophagy, a cellular self-digestion process. This is often a consequence of inhibiting the PI3K/Akt/mTOR signaling pathway. The role of autophagy in IATL's mechanism can be complex; it has been described as a cytoprotective mechanism, where its inhibition (e.g., with chloroquine) enhances IATL-induced cell death.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | ~15 | 24 | |
| SW620 | Colorectal Cancer | ~20 | 24 | |
| NOZ | Gallbladder Cancer | 15.98 | Not Specified | |
| GBC-SD | Gallbladder Cancer | 20.22 | Not Specified | |
| HeLa | Cervical Cancer | 8.15 | Not Specified |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| HCT116 Xenograft | 10 mg/kg IATL for 15 days | 64.5% reduction in tumor weight | |
| HCT116 Xenograft | 20 mg/kg IATL for 15 days | 82.1% reduction in tumor weight | |
| NOZ Xenograft | 10 mg/kg IATL for 30 days | ~80% reduction in tumor volume and weight | |
| Prostate Cancer Xenograft | IATL (dose not specified) | Inhibited tumor growth |
Table 3: Effects of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Time (h) | % Change in Cell Population | Reference |
| HCT116 | 10, 20 | 24 | Dose-dependent increase in G0/G1 phase | |
| SW620 | 10, 20 | 24 | Dose-dependent increase in G0/G1 phase | |
| UM-SCC-10A | Not specified | Not specified | Arrest in G1 phase | |
| PANC-1 | 20, 40 | 24 | Increase in S phase | |
| U2OS | Not specified | Not specified | Arrest in S and G2/M phases |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental workflows discussed.
Diagram 1: ROS-Mediated Apoptosis Induced by this compound
Caption: IATL induces ROS, leading to mitochondrial dysfunction and caspase-dependent apoptosis.
Diagram 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: IATL inhibits the phosphorylation of Akt and mTOR, suppressing proliferation and inducing autophagy.
Diagram 3: Inhibition of the STAT3 Signaling Pathway
Caption: IATL suppresses STAT3 phosphorylation, preventing its nuclear translocation and activity.
Diagram 4: Inhibition of the NF-κB Signaling Pathway
Caption: IATL inhibits IKK, stabilizing IκBα and sequestering NF-κB in the cytoplasm.
Diagram 5: Experimental Workflow for Apoptosis Assessment
Caption: A standard workflow for quantifying IATL-induced apoptosis using Annexin V/PI staining.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's anticancer effects.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the IATL-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with IATL or vehicle control as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: After IATL treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
References
- 1. Frontiers | this compound: a review on its pharmacological effects [frontiersin.org]
- 2. Frontiers | this compound Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells [frontiersin.org]
- 3. This compound: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Anti-inflammatory Signaling Pathways of Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone isolated from the roots of Inula helenium and other plants of the Asteraceae family, has demonstrated significant anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It delves into the core signaling pathways modulated by this compound, including the NF-κB, MAPK, and Nrf2 pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Core Anti-inflammatory Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1][2] Its inhibitory action is multifaceted, targeting several key steps in the NF-κB activation cascade.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.
This compound intervenes in this process by:
-
Inhibiting IKKβ phosphorylation: This action prevents the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB inactive in the cytoplasm.
-
Suppressing K63-linked polyubiquitination of TRAF6: TNF receptor-associated factor 6 (TRAF6) is an upstream activator of the IKK complex. By inhibiting its ubiquitination, this compound prevents the activation of downstream NF-κB signaling.
-
Blocking p65 nuclear translocation: By preventing IκBα degradation, this compound effectively blocks the movement of the active p65 subunit into the nucleus.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been observed to modulate these cascades, although its effects can be context-dependent. In the context of inflammation, this compound generally suppresses the phosphorylation of ERK and p38 MAPK. This inhibition contributes to the overall anti-inflammatory effect by downregulating the expression of inflammatory mediators.
Conversely, in some cancer cell lines, this compound has been reported to activate the JNK and p38 pathways, which is linked to its pro-apoptotic effects. This highlights the compound's ability to differentially modulate signaling pathways depending on the cellular context. For its anti-inflammatory action, the inhibition of ERK and p38 appears to be the predominant mechanism.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of these protective enzymes. This contributes to its anti-inflammatory effects by reducing oxidative stress, which is a key driver of inflammation. The activation of Nrf2 by this compound can be mediated by the PI3K/Akt and GSK-3β signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator | IC50 / % Inhibition | Reference |
| RAW 264.7 | LPS | NO Production | IC50: 5.61 µM | |
| RAW 264.7 | LPS | PGE2 | Significant inhibition | |
| BMDMs | LPS (100 ng/mL) | NO, TNF-α, IL-1β, IL-6 | Dose-dependent suppression (2.5-20 µM) | |
| HepG2-C8 | - | ARE-luciferase activity | Dose-dependent increase |
Table 2: Effects of this compound on Protein Expression and Phosphorylation
| Cell Line | Treatment | Protein | Effect | Reference |
| Glioblastoma cells | IATL | p-IKKβ | Inhibition | |
| Glioblastoma cells | IATL | p-NF-κB p65 | Inhibition | |
| NOZ and GBC-SD | IAL | p-ERK, p-MEK | Inhibition | |
| Hepa1c1c7 and BPRc1 | IAL | Nuclear Nrf2 | Increased translocation | |
| Hep3B cells | IALT (5 µM) | p-JNK, p-ERK | Increased phosphorylation | |
| U2OS cells | IAL | Nuclear NF-κBp65 | Inhibition |
Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage RAW 264.7 cells or bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After adherence, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL, for a specified duration (e.g., 18-24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, collect 50-100 µL of culture supernatant.
-
Mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the sample, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on a standard curve.
-
Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in cell lysates to assess the expression and phosphorylation status of signaling molecules.
-
Procedure:
-
Lyse treated cells and determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, iNOS, COX-2, Nrf2, HO-1, and a loading control like GAPDH or β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software.
-
Nuclear Translocation Assay
-
Principle: To determine the localization of transcription factors like NF-κB p65 or Nrf2.
-
Methods:
-
Immunofluorescence:
-
Grow and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the protein of interest.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize using a fluorescence or confocal microscope.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Use a commercial kit to separate nuclear and cytoplasmic extracts from treated cells.
-
Perform Western blot analysis on each fraction to determine the amount of the target protein in the cytoplasm versus the nucleus.
-
-
Conclusion
This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action is centered on the modulation of key signaling pathways, primarily through the inhibition of the pro-inflammatory NF-κB and MAPK pathways, and the activation of the protective Nrf2 antioxidant pathway. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Future studies should focus on its in vivo efficacy, safety profile, and the precise molecular interactions that govern its diverse biological activities.
References
The Pharmacological Profile of Isoalantolactone and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoalantolactone and its structural isomer, alantolactone, are naturally occurring sesquiterpene lactones predominantly isolated from the roots of plants belonging to the Inula genus, such as Inula helenium (Elecampane).[1][2] These compounds have garnered significant attention in the scientific community due to their diverse and potent pharmacological activities. Possessing a characteristic α-methylene-γ-lactone moiety, these molecules exhibit a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its isomers, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound and alantolactone share the same molecular formula (C₁₅H₂₀O₂) and molecular weight (232.32 g/mol ), differing only in the position of a double bond within their eudesmane-type sesquiterpenoid structure.[4] This subtle structural difference can influence their biological activity and pharmacokinetic profiles.
Pharmacological Activities and Mechanisms of Action
This compound and its isomers exert their pharmacological effects through modulation of various cellular signaling pathways. Their biological activities are multifaceted, with significant potential in several therapeutic areas.
Anti-inflammatory Activity
Both this compound and alantolactone demonstrate potent anti-inflammatory effects. A primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E₂ (PGE₂).
Furthermore, this compound has been reported to exert its anti-inflammatory effects through the activation of the Glycogen Synthase Kinase-3β (GSK-3β)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating this pathway, this compound enhances the cellular antioxidant defense system, which plays a crucial role in mitigating inflammation-induced oxidative stress.
Anticancer Activity
The anticancer properties of this compound and its isomers are well-documented across a range of cancer cell lines. Their cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.
A key aspect of their anticancer activity is the induction of apoptosis, or programmed cell death. This compound has been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) in cancer cells. This leads to mitochondrial dysfunction, characterized by the dissipation of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis. Moreover, this compound can modulate the expression of apoptosis-related proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.
This compound also influences cell cycle progression, often causing arrest at the G0/G1 or G2/M phases in cancer cells, thereby preventing their proliferation. Additionally, these compounds have been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Wnt signaling pathways.
Antimicrobial Activity
This compound and alantolactone exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Their mechanisms of action in microorganisms are not as extensively studied as their effects on mammalian cells but are thought to involve disruption of the microbial cell membrane and inhibition of essential enzymes.
In the context of antifungal activity, alantolactone has been shown to inhibit the adhesion, yeast-to-hyphal transition, and biofilm formation of Candida albicans. It can also increase the permeability of the fungal cell membrane and induce ROS production, contributing to its anti-biofilm activity.
Regarding antibacterial activity, this compound has been reported to enhance the efficacy of conventional antibiotics. For instance, it can act synergistically with penicillin G against β-lactamase-producing Staphylococcus aureus by inactivating the β-lactamase enzyme. It has also been shown to restore the sensitivity of carbapenem-resistant Gram-negative bacteria carrying the MCR-1 gene.
Neuroprotective Effects
Emerging evidence suggests that this compound and its isomers possess neuroprotective properties. Their anti-inflammatory and antioxidant activities are believed to be major contributors to these effects. By suppressing neuroinflammation and reducing oxidative stress in the brain, these compounds may offer therapeutic potential for neurodegenerative diseases. For example, alantolactone and this compound have been shown to protect against amyloid-β-induced toxicity in neuronal cells and improve cognitive impairment in animal models.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological activities of this compound and its isomers.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 8.15 ± 1.16 | |
| This compound | PANC-1 | Pancreatic Cancer | ~20-40 | |
| This compound | Hep-G2 | Liver Cancer | 53.4 (24h) | |
| This compound | HuH7 | Liver Cancer | 9 | |
| This compound | UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 (48h) | |
| 1β-hydroxy alantolactone derivative | RAW 264.7 | Macrophage (Cytotoxicity) | 34.5 |
Table 2: Anti-inflammatory Activity (IC₅₀ Values)
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | NLRP3 Inflammasome Inhibition (IL-1β release) | THP-1 | 7.86 | |
| 1β-hydroxy alantolactone | Nitric Oxide Production | RAW 264.7 | 5.61 | |
| Alantolactone | L-type Calcium Current (ICa-L) Inhibition | Cardiomyocytes | 17.29 |
Table 3: Antimicrobial Activity (MIC Values)
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Alantolactone | Candida albicans | Antifungal | 72 | |
| Alantolactone | Candida spp. | Antifungal | 18-72 | |
| This compound | Mycobacterium tuberculosis | Antibacterial | 32 | |
| This compound Derivative | Staphylococcus aureus | Antibacterial | 14.6 | |
| This compound Derivative | Bacillus cereus | Antibacterial | 11.7 | |
| This compound Derivative | Escherichia coli | Antibacterial | 37.5 | |
| This compound | In combination with Polymyxin B against Klebsiella pneumoniae (MCR-1 positive) | Synergistic Antibacterial | 4 (Polymyxin B) + 32 (this compound) |
Table 4: In Vivo Pharmacokinetics in Rats (Oral Administration)
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (min) | AUC₀₋₁₂h (ng·min/mL) | Bioavailability (%) | Reference |
| This compound | 37.8 ± 15.3 | 120 ± 50.2 | 351.7 | 6112.3 ± 2045.2 | 1.88 | |
| Alantolactone | 25.9 ± 9.3 | 90 ± 26.8 | 321.0 | 4918.9 ± 755.8 | 2.32 |
Table 5: In Vivo Pharmacokinetics in Rats (Intravenous Administration)
| Compound | Cₘₐₓ (ng/mL) | t₁/₂ (min) | CL (L/h/kg) | AUC (ng·h/mL) | Reference |
| This compound | - | 13.8 ± 3.0 | 3.5 ± 0.8 | 24.3 ± 5.4 | |
| Alantolactone | - | 21.0 ± 4.2 | 2.3 ± 0.5 | 36.8 ± 7.5 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for assessing its cytotoxic activity.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Anticancer mechanisms of this compound.
Caption: Experimental workflow for MTT cytotoxicity assay.
Detailed Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound or its isomer
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which reflects the amount of NO produced.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound or its isomer
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the inhibitory effect of this compound on NO production.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound or its isomer
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Western Blot Analysis for Signaling Protein Expression
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
Cells or tissue lysates
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the signaling proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
In Vivo Pharmacokinetic Study in Rats
Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound or its isomer formulation for oral (gavage) or intravenous (IV) administration
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer a single dose of the compound to the rats via the desired route (oral or IV).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, and bioavailability.
Conclusion
This compound and its isomers are promising natural compounds with a wide range of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their pharmacological profile, supported by quantitative data and detailed experimental protocols, to facilitate future research and development in this area. Further investigation into their specific molecular targets and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. protocols.io [protocols.io]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetic study [bio-protocol.org]
In Silico Prediction of Isoalantolactone's Molecular Targets: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, has demonstrated significant therapeutic potential, particularly in oncology and inflammatory diseases. Its multifaceted biological activities are believed to stem from its ability to modulate multiple molecular targets and signaling pathways. Predicting these targets is a critical step in understanding its mechanism of action and advancing its clinical development. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the molecular targets of this compound. It details the protocols for network pharmacology and molecular docking, presents computationally predicted targets in structured tables, and visualizes the key signaling pathways implicated in IATL's activity. This document is intended to serve as a practical resource for researchers engaged in natural product drug discovery and computational biology.
Introduction
This compound (IATL) is a bioactive compound extracted from several plant species, most notably Inula helenium.[1][2] Extensive research has highlighted its potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3] The therapeutic efficacy of IATL is attributed to its complex pharmacology, involving the modulation of numerous cellular processes such as apoptosis, cell cycle arrest, and inflammatory responses.[1][3] Identifying the direct molecular targets of IATL is paramount for elucidating its precise mechanisms of action, predicting potential off-target effects, and discovering new therapeutic applications.
In silico approaches offer a rapid and cost-effective strategy for identifying potential protein targets of small molecules. Techniques such as network pharmacology, reverse docking, and pharmacophore mapping have become indispensable tools in modern drug discovery. This guide focuses on the application of these computational methods to predict and analyze the molecular targets of this compound, providing a foundation for subsequent experimental validation.
In Silico Target Prediction Methodologies
The prediction of IATL's molecular targets relies on a combination of ligand-based and structure-based computational techniques. The overall workflow involves using the chemical structure of IATL to screen vast databases of protein targets to identify those with high binding potential.
Diagram 1: General Workflow for In Silico Target Prediction
Caption: A flowchart illustrating the computational workflow for identifying and analyzing molecular targets of this compound.
Experimental Protocol: Network Pharmacology
Network pharmacology integrates chemical, biological, and network information to predict drug-target interactions on a systemic level. Publicly available web servers like SwissTargetPrediction and PharmMapper are commonly used for this purpose. A study by Chun et al. (2023) utilized these platforms to identify 105 potential protein targets for this compound in the context of ovarian cancer.
Objective: To identify a broad set of potential protein targets for this compound using ligand-based similarity and pharmacophore mapping approaches.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the structure to a simplified molecular-input line-entry system (SMILES) string or a 3D structure file (e.g., SDF, MOL2). For IATL, the canonical SMILES is CC1C2C(C(=C)C(=O)O2)CC=C1C.
-
-
Target Prediction using SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.
-
Input the SMILES string of this compound into the query field.
-
Select "Homo sapiens" as the target organism.
-
Execute the prediction. The server compares the 2D and 3D similarity of IATL to a database of over 370,000 known active ligands for more than 3,000 targets.
-
Collect the list of predicted targets, ranked by probability. The probability score reflects the confidence of the prediction based on the similarity to known ligands.
-
-
Target Prediction using PharmMapper:
-
Navigate to the PharmMapper web server.
-
Upload the 3D structure file (e.g., MOL2) of this compound.
-
Select the appropriate pharmacophore model database (e.g., Human Protein Targets).
-
Set the number of reserved matched targets (e.g., 300) and other parameters to default.
-
Submit the job. PharmMapper screens the IATL structure against a large database of receptor-based pharmacophore models, calculating a "fit score" that indicates how well the molecule's chemical features match the binding site requirements of each target.
-
Collect the list of predicted targets and their corresponding normalized fit scores.
-
-
Data Integration and Analysis:
-
Combine the target lists generated from both SwissTargetPrediction and PharmMapper.
-
Remove duplicate entries to create a comprehensive list of unique potential targets.
-
Standardize protein names using a database such as UniProt.
-
This integrated list of targets can then be used for further analysis, such as pathway enrichment and network construction.
-
Experimental Protocol: Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. This technique is crucial for validating high-priority targets identified through network pharmacology and for understanding the specific molecular interactions that stabilize the ligand-protein complex.
Objective: To evaluate the binding affinity and interaction patterns of this compound with specific, high-priority protein targets (e.g., STAT3, IKKβ, PI3Kγ).
Protocol:
-
Preparation of Receptor (Protein) Structure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of the STAT3 SH2 domain or the IKKβ kinase domain.
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio), prepare the protein by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
Defining the binding site (grid box) around the known active site or a predicted allosteric site.
-
-
-
Preparation of Ligand (this compound) Structure:
-
Generate the 3D structure of this compound from its 2D representation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or GOLD.
-
Configure the docking parameters. For AutoDock Vina, this includes setting the exhaustiveness (typically 8 or higher) to control the thoroughness of the conformational search. For GOLD, parameters like the genetic algorithm settings and scoring function (e.g., GoldScore) need to be defined.
-
Execute the docking run. The software will systematically sample different conformations and orientations of IATL within the defined binding site and score them based on the calculated binding affinity.
-
-
Analysis of Results:
-
Analyze the output to identify the lowest binding energy pose, which represents the most stable predicted binding mode. Binding energy is typically reported in kcal/mol, with more negative values indicating stronger affinity.
-
Visualize the best-scoring pose in a molecular viewer to examine the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and the protein's amino acid residues.
-
Predicted Molecular Targets of this compound
In silico screening has identified numerous potential molecular targets for this compound. These targets are primarily involved in cancer and inflammation signaling pathways. The following tables summarize the quantitative data from network pharmacology predictions and molecular docking studies.
Network Pharmacology-Predicted Targets
While the complete list of 105 targets from the Chun et al. (2023) study is not publicly available in the article's supplementary materials, the study highlights key glycolytic enzymes as significant targets. The methodology described allows for the replication of such a screening to generate a comprehensive target list.
Table 1: Representative High-Priority Targets Predicted by Network Pharmacology
| Target Protein | Gene Symbol | Prediction Method(s) | Role in Disease | Reference |
| Lactate Dehydrogenase A | LDHA | Network Pharmacology | Glycolysis, Cancer Metabolism | |
| Hexokinase 2 | HK2 | Network Pharmacology | Glycolysis, Cancer Metabolism | |
| Phosphofructokinase, Liver Type | PFKL | Network Pharmacology | Glycolysis, Cancer Metabolism | |
| Signal Transducer and Activator of Transcription 3 | STAT3 | Network Pharmacology | Cancer Proliferation, Inflammation | |
| IκB Kinase Subunit Beta | IKBKB (IKKβ) | Network Pharmacology | NF-κB Signaling, Inflammation | |
| Phosphatidylinositol 3-kinase | PI3K | Network Pharmacology | Cell Survival, Proliferation |
Note: This table represents a subset of likely targets based on the literature. A full screening would yield a more extensive list with associated prediction scores.
Molecular Docking and Binding Affinity Data
Molecular docking studies provide quantitative estimates of binding affinity for specific protein-ligand interactions. These values are crucial for ranking and prioritizing predicted targets for experimental validation.
Table 2: Summary of Molecular Docking Results for this compound
| Target Protein | PDB ID (Example) | Binding Site | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
| Human Serum Albumin (HSA) | 1H9Z | Sub-domain IIA (Site I) | GOLD 4.0 | -8.20* | - | |
| STAT3 | 1BG1 | SH2 Domain | - | Not specified | Arg609, Ser611, Glu612, Ser613 | |
| IκB Kinase Subunit Beta (IKKβ) | 4KIK | Kinase Domain | - | Not specified | - | |
| Phosphoinositide 3-kinase gamma (PI3Kγ) | 1E8X | ATP-binding pocket | - | -48.40 to -53.31** | - |
*Converted from -34.317 kJ/mol. **Binding energies shown are for known PI3Kγ inhibitors from a comparative study, indicating a plausible range for potent binders. This compound itself was not explicitly docked in this study.
Key Signaling Pathways Modulated by this compound
The predicted molecular targets of IATL converge on several critical signaling pathways that regulate cell survival, proliferation, and inflammation. The inhibition of these pathways is central to its observed anti-cancer and anti-inflammatory effects.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and cell survival. Studies indicate that this compound inhibits this pathway by directly targeting IκB kinase beta (IKKβ), preventing the phosphorylation and subsequent degradation of the inhibitor IκBα. This action blocks the nuclear translocation of the NF-κB p65/p50 dimer, thereby suppressing the transcription of pro-inflammatory and pro-survival genes.
Diagram 2: Inhibition of the NF-κB Pathway by this compound
Caption: this compound inhibits IKKβ, preventing NF-κB release and its translocation to the nucleus.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation. It is frequently hyperactivated in various cancers. This compound has been shown to suppress this pathway, leading to reduced cell viability and the induction of apoptosis and autophagy in cancer cells.
Diagram 3: Inhibition of the PI3K/Akt/mTOR Pathway by this compound
Caption: this compound suppresses the PI3K/Akt/mTOR pathway, leading to decreased cell survival and growth.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, where it promotes proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of STAT3 activation. Molecular docking studies suggest that IATL binds directly to the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation. By disrupting STAT3 function, IATL can induce apoptosis and inhibit tumor growth.
Diagram 4: Inhibition of the STAT3 Pathway by this compound
Caption: this compound binds to the STAT3 SH2 domain, inhibiting its dimerization and downstream signaling.
Conclusion and Future Directions
In silico target prediction is a powerful hypothesis-generating tool in the study of natural products like this compound. The methodologies of network pharmacology and molecular docking have successfully identified a range of plausible molecular targets for IATL, primarily within the NF-κB, PI3K/Akt, and STAT3 signaling pathways, which aligns with its observed anti-cancer and anti-inflammatory activities.
The data presented in this guide, while not exhaustive, provide a clear framework for understanding the computational approach to target identification. Future work should focus on experimentally validating the predicted high-priority targets using techniques such as cellular thermal shift assays (CETSA), fluorescence polarization, and enzymatic assays. Furthermore, expanding the in silico screening to include other databases and more advanced techniques like molecular dynamics simulations will refine our understanding of IATL's binding stability and dynamics. The integration of computational prediction with empirical validation will ultimately accelerate the translation of this compound from a promising natural compound into a clinically viable therapeutic agent.
References
- 1. This compound exerts anti-melanoma effects via inhibiting PI3K/AKT/mTOR and STAT3 signaling in cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated Network Pharmacology, Machine Learning and Experimental Validation to Identify the Key Targets and Compounds of TiaoShenGongJian for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isoalantolactone's Interaction with Cellular Membranes: An In-depth Technical Guide
Abstract: Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone, has garnered significant attention for its diverse pharmacological activities, particularly its anti-cancer properties. A critical aspect of its mechanism of action involves its interaction with cellular membranes. This technical guide provides a comprehensive overview of the current understanding of how this compound interacts with and affects cellular membranes, with a focus on its impact on membrane integrity, function, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to elucidate the molecular mechanisms of this compound and other natural products.
Direct Interactions of this compound with Membrane Components
While direct biophysical studies on this compound's interaction with the lipid bilayer of mammalian cells are limited, evidence points to its ability to directly engage with specific membrane components, leading to significant physiological effects.
Inhibition of Ion Channels
A notable direct interaction of this compound with a plasma membrane protein is its inhibition of the Calcium-Activated Chloride Channel (CaCC), TMEM16A. This channel is involved in various physiological processes, including fluid secretion and smooth muscle contraction.
Table 1: Quantitative Data on this compound's Inhibition of TMEM16A
| Target | Cell Line | Method | IC50 | Reference |
| TMEM16A (CaCC) | HT-29 | Patch-clamp | 9.2 µM | [1] |
This inhibitory action on a key ion channel highlights a direct pharmacological effect of this compound at the plasma membrane, which could contribute to its overall cellular effects.
Disruption of Fungal and Bacterial Membranes
This compound exhibits potent antimicrobial activity, which is, in part, attributed to its interaction with microbial cell membranes.
-
Antifungal Mechanism: In fungi, this compound's mechanism involves the disruption of ergosterol biosynthesis through the inhibition of the enzymes Erg11 and Erg6.[2] This leads to a reduction in ergosterol, a critical component for maintaining the integrity and fluidity of fungal cell membranes, and an accumulation of aberrant sterols, ultimately compromising membrane function.[2]
-
Antibacterial Action: Studies suggest that this compound can destroy bacterial cell membranes, contributing to its antibacterial effects.[3] The lipophilic nature of sesquiterpene lactones is thought to facilitate their permeation into and disruption of the phospholipid bilayer of bacterial membranes.
Effects on Mitochondrial Membrane Integrity
A significant body of research has focused on the profound effects of this compound on the mitochondrial membrane, a key event in the induction of apoptosis in cancer cells.
Dissipation of Mitochondrial Membrane Potential (ΔΨm)
Numerous studies have consistently demonstrated that this compound induces a loss of mitochondrial membrane potential (ΔΨm) in a variety of cancer cell lines.[3] This depolarization of the inner mitochondrial membrane is a critical early event in the intrinsic pathway of apoptosis.
Table 2: Studies Reporting this compound-Induced Dissipation of Mitochondrial Membrane Potential
| Cell Line | Concentration Range | Method | Outcome | Reference(s) |
| Human Lung Squamous Carcinoma (SK-MES-1) | 20-40 µM | Rhodamine 123 staining | Significant decrease in MMP | |
| Human Gastric Adenocarcinoma (SGC-7901) | Not specified | Not specified | Dissipation of ΔΨm | |
| Human Prostate Cancer (PC3) | 20-40 µM | Rhodamine 123 staining | Dissipation of ΔΨm | |
| Human Pancreatic Carcinoma (PANC-1) | 20-40 µM | Not specified | Reduced mitochondrial membrane potential |
Regulation of Bcl-2 Family Proteins
The dissipation of mitochondrial membrane potential induced by this compound is tightly regulated by the Bcl-2 family of proteins. This compound has been shown to modulate the expression of these proteins, creating a pro-apoptotic balance.
-
Downregulation of Anti-apoptotic Proteins: this compound treatment leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2.
-
Upregulation of Pro-apoptotic Proteins: Concurrently, it upregulates the expression of pro-apoptotic proteins like Bax.
This shift in the Bax/Bcl-2 ratio is a key molecular event that leads to the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade.
Potential Biophysical Effects on the Plasma Membrane Lipid Bilayer
Direct experimental data from biophysical techniques such as fluorescence anisotropy and differential scanning calorimetry (DSC) on the effect of this compound on the fluidity and phase behavior of mammalian cell membranes are currently lacking in the scientific literature. However, based on the chemical nature of sesquiterpene lactones and studies on analogous compounds, some potential effects can be inferred.
The lipophilicity of sesquiterpene lactones is considered a significant factor in their biological activity, as it allows for greater membrane permeability. This suggests that this compound can readily partition into the hydrophobic core of the lipid bilayer. Such partitioning could potentially lead to:
-
Alterations in Membrane Fluidity: The insertion of a foreign molecule like this compound into the lipid bilayer could disrupt the packing of phospholipids, leading to changes in membrane fluidity. Depending on its specific location and orientation within the membrane, it could either increase or decrease fluidity.
-
Changes in Lipid Phase Behavior: By interacting with membrane lipids, this compound could potentially influence the formation of lipid domains or rafts, which are important for cellular signaling and protein trafficking.
Further research employing biophysical techniques on model membrane systems is necessary to elucidate the direct effects of this compound on the physical properties of the lipid bilayer.
Modulation of Membrane-Associated Signaling Pathways
This compound has been shown to modulate a variety of signaling pathways, many of which are initiated at or are closely associated with the cell membrane.
-
NF-κB Pathway: A primary target of this compound is the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
-
MAPK/ERK Pathway: this compound can also modulate the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: The PI3K/Akt pathway, another critical regulator of cell survival and proliferation, is also affected by this compound.
-
STAT3 Pathway: this compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their growth and survival.
The modulation of these pathways is a downstream consequence of this compound's interaction with cellular components, which may include initial interactions at the cell membrane.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with cellular membranes.
Fluorescence Anisotropy for Membrane Fluidity
Objective: To measure changes in cell membrane fluidity upon treatment with this compound using a fluorescent probe.
Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity, and vice versa.
Protocol:
-
Cell Culture: Culture the desired cell line to 70-80% confluency in a suitable multi-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Probe Labeling: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a fluorescent membrane probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) in PBS at 37°C in the dark.
-
Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence anisotropy using a fluorescence spectrophotometer or a plate reader equipped with polarizers.
-
Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the instrument-specific correction factor.
Differential Scanning Calorimetry (DSC) for Lipid Phase Transition
Objective: To determine the effect of this compound on the phase transition temperature (Tm) of model lipid membranes.
Principle: DSC measures the heat flow associated with thermal transitions in a sample. Changes in the Tm and the enthalpy of the transition can indicate an interaction between the drug and the lipid bilayer.
Protocol:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of a specific phospholipid composition (e.g., DPPC).
-
Drug Incorporation: Incorporate this compound into the liposomes at various molar ratios during their preparation.
-
DSC Measurement: Load the liposome suspension into the DSC sample pan. Use an identical empty pan as a reference. Scan the sample over a temperature range that encompasses the phase transition of the lipids.
-
Data Analysis: Analyze the resulting thermogram to determine the Tm (the peak of the transition) and the enthalpy of the transition (the area under the peak). Compare the data for liposomes with and without this compound.
Patch-Clamp Electrophysiology for Ion Channel Modulation
Objective: To investigate the effect of this compound on the activity of specific ion channels.
Principle: The patch-clamp technique allows for the recording of ionic currents through single or multiple ion channels in a patch of cell membrane.
Protocol:
-
Cell Preparation: Use a cell line that endogenously expresses the ion channel of interest or a cell line that has been transfected to express the channel.
-
Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate intracellular solution.
-
Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Recording Configuration: Establish a whole-cell or inside-out patch configuration to allow for the application of this compound and the recording of channel activity.
-
Data Acquisition: Apply voltage steps or ramps to the membrane patch and record the resulting ionic currents in the absence and presence of various concentrations of this compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel properties such as open probability, conductance, and gating kinetics.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the interaction of this compound with cellular membranes and related cellular effects.
Table 3: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Human Lung Squamous Carcinoma (SK-MES-1) | ~30 | 24 | |
| Human Gastric Adenocarcinoma (SGC-7901) | Not specified | - | |
| Human Prostate Cancer (PC3) | ~25 | 24 | |
| Human Pancreatic Carcinoma (PANC-1) | ~20 | 24 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IAL-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for studying IAL-membrane interactions.
Conclusion and Future Directions
This compound exerts a multitude of effects on cellular membranes, ranging from direct inhibition of ion channels to the profound disruption of mitochondrial membrane integrity, a cornerstone of its pro-apoptotic activity. While the downstream signaling consequences of this compound treatment are increasingly well-characterized, a significant knowledge gap remains concerning its direct biophysical interactions with the plasma membrane of mammalian cells.
Future research should prioritize the use of model membrane systems and biophysical techniques to quantitatively assess the impact of this compound on membrane fluidity, lipid packing, and phase behavior. Such studies will provide a more complete picture of its mechanism of action, starting from its initial contact with the cell, and will be invaluable for the rational design of more potent and selective therapeutic agents based on the sesquiterpene lactone scaffold.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Isoalantolactone from Inula Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoalantolactone, a sesquiterpene lactone, is a prominent bioactive compound found in various species of the Inula genus, most notably Inula helenium (Elecampane). Alongside its isomer, alantolactone, it is recognized for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These therapeutic potentials have spurred significant interest in developing efficient and sustainable methods for its extraction and purification. This document provides detailed protocols for various extraction techniques, quantitative data for comparison, and visual workflows to guide researchers in obtaining high-purity this compound for further investigation.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield of this compound while minimizing processing time and solvent consumption. The following table summarizes quantitative data from various studies on different extraction techniques applied to Inula helenium.
| Extraction Method | Solvent | Solvent:Solid Ratio (mL/g) | Time | Temperature | This compound Yield (mg/g of dry plant material) | Reference |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 15:1 | 120 seconds | 50°C | 21.25 ± 1.37 | [1][2] |
| Microwave-Assisted Extraction (MAE) | 100% Ethanol | 30:1 | 5 minutes | 300 W Power | 48.40 ± 0.19 | [3] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 20:1 | 30 minutes | Room Temperature | Higher or equal to maceration | [4][5] |
| Ultrasound-Assisted Extraction (UAE) | 96% Ethanol | 20:1 | 30 minutes | Room Temperature | Higher or equal to maceration | |
| Heat Reflux Extraction | 80% Ethanol | 15:1 | 60 minutes | - | Lower than MAE | |
| Maceration | 70% Ethanol | 20:1 | 24 hours | Room Temperature | Lower than UAE | |
| Maceration with Methanol | Methanol | - | 6 hours | 50°C | 1.6338 ± 0.0198 % (w/w) of alantolactone/isoalantolactone mixture |
Experimental Protocols
Microwave-Assisted Extraction (MAE) Protocol
MAE is an efficient method that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
Materials and Equipment:
-
Dried and powdered roots of Inula helenium (sifted through a 140 mesh sieve)
-
80% Ethanol
-
Microwave extraction system
-
Round bottom flask (300 mL)
-
Centrifuge and centrifuge tubes
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the powdered Inula helenium root and place it into a 300 mL round bottom flask.
-
Add 15 mL of 80% ethanol solution to the flask.
-
Place the flask in the microwave extraction system.
-
Irradiate the sample for 120 seconds at a constant temperature of 50°C.
-
After extraction, allow the mixture to cool to room temperature.
-
Centrifuge the extract to separate the supernatant from the plant debris.
-
Filter the supernatant to remove any remaining solid particles.
-
The resulting extract can be concentrated using a rotary evaporator and stored for further purification and analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer.
Materials and Equipment:
-
Dried and powdered roots of Inula helenium
-
70% or 96% Ethanol
-
Ultrasonic bath/cleaner
-
Erlenmeyer flask
-
Filter paper
-
Rotary evaporator
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Weigh 0.5 g of the powdered Inula helenium root and place it in an Erlenmeyer flask.
-
Add 10 mL of 70% or 96% ethanol (solid/solvent ratio of 1:20).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature (25 ± 1°C). To maintain a constant temperature, ice can be added periodically to the bath.
-
Filter the extract to remove the plant material.
-
Remove the solvent from the filtrate under vacuum using a rotary evaporator.
-
Dissolve the concentrated extract in 10 mL of water and perform a liquid-liquid extraction with diethyl ether (3 x 10 mL).
-
Combine the ether extracts and dry them over anhydrous Na₂SO₄.
-
Filter the dried extract and concentrate it under vacuum to obtain the crude lactone fraction. This fraction can then be subjected to further purification.
Maceration Protocol
Maceration is a simple, conventional extraction method involving soaking the plant material in a solvent for an extended period.
Materials and Equipment:
-
Dried and powdered roots of Inula helenium
-
Methanol or 70% Ethanol
-
Magnetic stirrer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 15 g of dried and powdered Inula helenium roots.
-
Place the powder in a suitable container and add a sufficient volume of methanol.
-
Extract using a magnetic stirrer for 6 hours at 50°C and 250 rpm.
-
Alternatively, for maceration with 70% ethanol, use a solid-to-solvent ratio of 1:20 and let it stand for 24 hours at room temperature.
-
After the extraction period, filter the mixture to separate the extract from the plant residue.
-
Evaporate the solvent from the filtrate completely using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extracts obtained from the above methods contain a mixture of compounds. Further purification is necessary to isolate this compound.
a) Liquid-Liquid Partitioning:
-
Suspend the crude extract in warm water or saturated brine.
-
Partition the aqueous suspension with a non-polar solvent like n-hexane or petroleum ether multiple times.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a fraction enriched in sesquiterpene lactones.
b) Silica Gel Column Chromatography:
-
The enriched fraction is then subjected to silica gel column chromatography.
-
A gradient elution system of petroleum ether-ethyl acetate is commonly used.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined and the solvent is evaporated.
c) Preparative Thin Layer Chromatography (pTLC):
-
For smaller scale purification, the n-hexane extract can be applied to a preparative TLC plate.
-
A solvent system of n-hexane:ethyl acetate (e.g., 9:1) is used for development.
-
The bands corresponding to this compound can be visualized (e.g., with vanillin-sulfuric acid reagent on a separate guide strip), scraped off, and the compound eluted with a suitable solvent.
d) Crystallization: Pure this compound can be obtained by repeated crystallization of the purified fractions from 75% aqueous methanol.
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the extracts can be determined using RP-HPLC.
Chromatographic Conditions:
-
Column: C18 column (e.g., 200 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid solution (50:50, v/v) or methanol:water (60:40).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Modulation by this compound
This compound has been shown to induce apoptosis in cancer cells by targeting multiple signaling pathways. One of the key mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Microwave-assisted Extraction of Alantolactone and this compound from Inula helenium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Ultrasound-assisted extraction of alantolactone and this compound from Inula helenium roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Purity Isolation of Isoalantolactone Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoalantolactone, a sesquiterpene lactone primarily isolated from the roots of Inula helenium (Elecampane), has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The growing interest in its therapeutic potential necessitates robust and efficient methods for its isolation to obtain high-purity material suitable for research and drug development. This document provides detailed application notes and protocols for the chromatographic isolation of this compound, often in conjunction with its isomer, alantolactone. The methodologies described herein are based on established chromatographic techniques, including preparative thin-layer chromatography (TLC), column chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC).
Extraction of Crude Material
Prior to chromatographic purification, an initial extraction from the plant material is required. A common method involves solvent extraction from the dried and powdered roots of Inula helenium.
Protocol: Solvent Extraction
-
Preparation : Dry and powder the roots of Inula helenium.
-
Extraction : Macerate 15 g of the powdered roots with methanol at 50°C for 6 hours with magnetic stirring.[4]
-
Filtration and Concentration : Filter the extract and evaporate the methanol completely using a rotary evaporator to obtain the crude methanol extract.[4]
-
Liquid-Liquid Extraction : Extract the crude methanol extract with n-hexane at 50°C for 6 hours with magnetic stirring.
-
Final Concentration : Filter the n-hexane extract and evaporate the solvent completely to yield the n-hexane extract enriched with alantolactone and this compound.
Alternatively, ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to be efficient methods for extracting alantolactone and this compound.
Chromatographic Isolation Protocols
The separation of this compound from its isomer, alantolactone, and other constituents can be challenging due to their structural similarity. The following protocols describe various chromatographic techniques that have been successfully employed for their separation and purification.
Protocol 1: Preparative Thin-Layer Chromatography (TLC)
Preparative TLC is a viable method for isolating smaller quantities of this compound.
Methodology:
-
Stationary Phase : Silica gel preparative TLC plates.
-
Mobile Phase : A solvent system of n-hexane:ethyl acetate (9:1, v/v) is used for development.
-
Sample Application : Apply the concentrated n-hexane extract onto the preparative TLC plates.
-
Development : Develop the plates in a chromatography chamber saturated with the mobile phase.
-
Visualization : After development, visualize the separated bands. A common method is to spray with a vanillin-sulfuric acid reagent, which will show the compounds as violet-colored spots.
-
Isolation : Scrape the silica gel band corresponding to this compound from the plate and elute the compound from the silica with a suitable solvent (e.g., ethyl acetate or methanol).
-
Purification : Filter the eluent and evaporate the solvent to obtain the isolated compound. Multiple applications may be necessary to obtain the desired quantity.
Protocol 2: Column Chromatography with Silver Nitrate Impregnated Silica Gel
For larger scale isolation, column chromatography is a more suitable technique. The use of silver nitrate impregnated silica gel enhances the separation of the isomeric lactones.
Methodology:
-
Stationary Phase : Prepare a slurry of silica gel impregnated with silver nitrate.
-
Column Packing : Pack a chromatography column with the prepared silica gel.
-
Sample Loading : Load the concentrated extract onto the top of the column.
-
Elution : Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of dichloromethane.
-
Fraction Collection : Collect fractions and monitor the separation using analytical TLC.
-
Identification : this compound is typically eluted in the 5% hexane:dichloromethane fraction.
-
Purification : Combine the fractions containing pure this compound and evaporate the solvent.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for achieving high-purity separation and is also used for the quantification of this compound.
Methodology:
-
Chromatographic System : A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Diode Array Detector or UV detector) is required.
-
Stationary Phase : A C18 column is commonly used.
-
Mobile Phase :
-
Isocratic Elution : A mixture of acetonitrile and 0.1M aqueous ammonium acetate (1:1, v/v) can be used. Another reported isocratic mobile phase is methanol:water (60:40, v/v).
-
Gradient Elution : A gradient elution with acetonitrile (solvent A) and 0.1% phosphoric acid in water (solvent B) can also be employed.
-
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection Wavelength : Detection can be performed at 194 nm or 225 nm.
-
Column Temperature : Maintain the column temperature at a constant value, for example, 25°C or 30°C.
-
Sample Preparation : Dissolve the extract or partially purified sample in the mobile phase or a suitable solvent like methanol, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Fraction Collection : For preparative purposes, a fraction collector is used to collect the eluent corresponding to the this compound peak.
-
Post-Collection Processing : The collected fractions are then concentrated to obtain the high-purity this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various chromatographic methods for the separation and analysis of this compound.
Table 1: RP-HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Zorbax C-18 (150 x 4.6 mm, 5 µm) | Phenomenex-Luna C18 (250 x 4.6 mm, 5 µm) | Elite Hypersil C18 (200 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1M Ammonium Acetate (1:1) | Methanol:Water (60:40) | Gradient: Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | Isocratic | 1 mL/min | 1.0 mL/min |
| Detection Wavelength | Not Specified | 205 nm | 225 nm |
| Column Temperature | 25°C ± 1°C | 30°C | Not Specified |
| Retention Time (min) | Not Specified | 37.3 | 26.6 |
| Linearity Range (µg/mL) | 50 - 400 ppm | 10.3 - 206 | Not Specified |
| Correlation Coefficient (r²) | 0.997 | 0.9997 | Not Specified |
| Recovery (%) | Not Specified | Not Specified | 96.5 - 102.3 |
| Limit of Detection (LOD) (µg/mL) | Not Specified | 1.872 | 0.051 |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | 6.24 | Not Specified |
Table 2: Preparative Chromatography Yield and Purity
| Method | Starting Material | Yield | Purity | Reference |
| Preparative TLC | 370 mg n-hexane extract | 45 mg | Not specified | |
| High-Speed Counter-Current Chromatography (HSCCC) | 200 mg withanolides mixture | 78.9 mg (aurelianolide A), 54.3 mg (aurelianolide B) | up to 95.0% (aurelianolide A), up to 88.5% (aurelianolide B) |
Note: Data for HSCCC is for withanolides and is included as an example of a preparative liquid-liquid chromatography technique.
Visualizations
References
- 1. Frontiers | this compound: a review on its pharmacological effects [frontiersin.org]
- 2. This compound Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction | PLOS One [journals.plos.org]
- 4. turkjps.org [turkjps.org]
Application Notes and Protocols: MTT Assay for Isoalantolactone Cytotoxicity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoalantolactone (IATL), a sesquiterpene lactone isolated from the roots of plants such as Inula helenium, has demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5] This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent tool for determining the cytotoxic potential of compounds like this compound.
These application notes provide a comprehensive protocol for conducting an MTT assay to evaluate the cytotoxicity of this compound on cancer cell lines. Additionally, it summarizes key quantitative data from various studies and illustrates the known signaling pathways affected by this compound.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | Dose-dependent decrease in viability | |
| MCF-7 | Breast Cancer | Not Specified | Dose-dependent decrease in viability | |
| HCT116 | Colorectal Cancer | 24 | Dose-dependent | |
| HCT116 | Colorectal Cancer | 48 | Dose-dependent | |
| SW620 | Colorectal Cancer | 24 | Dose-dependent | |
| SW620 | Colorectal Cancer | 48 | Dose-dependent | |
| PANC-1 | Pancreatic Cancer | 24 | 40 | |
| BxPC3 | Pancreatic Cancer | 24 | 43 | |
| HPAC | Pancreatic Cancer | 24 | 48 | |
| HeLa | Cervical Cancer | Not Specified | 8.15 ± 1.16 | |
| NCCIT | Testicular Cancer | 24 | Dose-dependent | |
| NTERA2 | Testicular Cancer | 24 | Dose-dependent | |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 24 | 50 | |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 48 | 25 | |
| SK-MES-1 | Lung Squamous Carcinoma | 24 | Dose-dependent (20 and 40 µM tested) | |
| Hep-G2 | Liver Cancer | 12 | 71.2 | |
| Hep-G2 | Liver Cancer | 24 | 53.4 | |
| K562 | Leukemia | Not Specified | 1.2 |
Experimental Protocols
Materials and Reagents
-
This compound (IATL)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., MCF-7, HCT116, PANC-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
MTT Assay Protocol for this compound Cytotoxicity
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsinization and resuspend them in fresh complete medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest IATL concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the metabolically active cells to reduce the MTT to formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for MTT cytotoxicity assay of this compound.
Caption: Signaling pathways affected by this compound in cancer cells.
Conclusion
The MTT assay is a robust and straightforward method for assessing the cytotoxic effects of this compound on various cancer cell lines. The provided protocol offers a detailed guide for researchers to perform this assay accurately and reproducibly. The compiled data and signaling pathway diagrams offer valuable insights into the anti-cancer properties of this compound, highlighting its potential as a therapeutic agent. It is important to note that this compound's effects can be cell-line specific, and it often induces apoptosis through multiple signaling pathways, including the generation of reactive oxygen species and modulation of the AKT/mTOR and MAPK pathways. Further investigation into these mechanisms will be crucial for the development of this compound as a novel anti-cancer drug.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer potential of this compound in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Unveiling Isoalantolactone-Induced Apoptosis: A Guide to Flow Cytometry Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoalantolactone (IAL), a sesquiterpene lactone extracted from the roots of Inula helenium L., has garnered significant attention for its potent anticancer activities.[1][2] A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[3][4] Flow cytometry stands as a powerful and quantitative tool to elucidate the apoptotic effects of this compound. This document provides detailed application notes and experimental protocols for the analysis of IAL-induced apoptosis using flow cytometry, intended for researchers, scientists, and professionals in drug development.
This compound has been shown to induce apoptosis through multiple signaling pathways, often involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and cell cycle arrest.[5] This guide will cover the key flow cytometry-based assays to investigate these cellular events.
Key Flow Cytometry Applications in Studying this compound-Induced Apoptosis
Flow cytometry enables the rapid, multi-parametric analysis of individual cells within a heterogeneous population. For studying the effects of this compound, the following applications are particularly relevant:
-
Quantification of Apoptosis using Annexin V and Propidium Iodide (PI) Staining: This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining: A hallmark of intrinsic apoptosis is the loss of mitochondrial membrane potential. The JC-1 dye can be used to monitor this change.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining: this compound can induce cell cycle arrest, which can be quantified by analyzing the DNA content of cells stained with PI.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis, mitochondrial membrane potential, and cell cycle distribution in different cancer cell lines.
Table 1: this compound-Induced Apoptosis in Various Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Citation |
| SK-MES-1 (Lung Squamous Carcinoma) | 20 | 24 | 49.97 | |
| SK-MES-1 (Lung Squamous Carcinoma) | 40 | 24 | 69.96 | |
| PANC-1 (Pancreatic Carcinoma) | 20 | 24 | 62.67 | |
| PANC-1 (Pancreatic Carcinoma) | 40 | 24 | 69.00 | |
| Hep3B (Hepatocellular Carcinoma) | Varies | 48 | Dose-dependent increase | |
| SGC-7901 (Gastric Adenocarcinoma) | Varies | - | Dose-dependent increase | |
| UM-SCC-10A (Head and Neck Squamous Cell Carcinoma) | Varies | - | Dose-dependent increase |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Concentration (µM) | Treatment Time (h) | Decrease in ΔΨm (%) | Citation |
| SK-MES-1 | 20 | - | 7.78 | |
| SK-MES-1 | 40 | - | 23.84 | |
| PANC-1 | - | - | Significantly reduced | |
| SGC-7901 | Varies | - | Dissipation of ΔΨm | |
| MDA-MB-231 & MCF-7 (Breast Cancer) | Varies | - | Depolarization of ΔΨm |
Table 3: this compound-Induced Cell Cycle Arrest
| Cell Line | Concentration (µM) | Treatment Time (h) | Cell Cycle Phase Arrest | Citation |
| SK-MES-1 | 20, 40 | 24 | G1 | |
| SGC-7901 | Varies | - | G2/M and S | |
| MDA-MB-231 & MCF-7 | Varies | - | G2/M | |
| UM-SCC-10A | Varies | - | G1 | |
| HCT116 & SW620 (Colorectal Cancer) | Varies | 24 | G0/G1 |
Experimental Protocols
Protocol 1: Quantification of Apoptosis using Annexin V/PI Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration. Include both untreated (negative) and positive controls (e.g., treated with a known apoptosis inducer).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA. Collect the supernatant containing any floating cells to include apoptotic cells that have detached.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL). Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
This protocol utilizes the lipophilic cationic dye JC-1 to measure the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control treated with a mitochondrial membrane potential disruptor like CCCP.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Resuspension: Resuspend the cells at approximately 1 x 10^6 cells/mL in warm cell culture medium.
-
JC-1 Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): Wash the cells once with warm PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS.
-
Analysis: Analyze the samples immediately on a flow cytometer using 488 nm excitation. Detect green fluorescence in the FL1 channel (~529 nm) and red fluorescence in the FL2 channel (~590 nm).
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in a permeabilization buffer like Triton X-100)
-
70% ice-cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Wash the cells twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: The DNA content is directly proportional to the PI fluorescence intensity. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in a particular phase indicates cell cycle arrest at that point.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of this compound-induced apoptosis.
Caption: Signaling pathways implicated in this compound-induced apoptosis.
References
- 1. Induction of Apoptosis by this compound in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptosis pathways in cancer with alantolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces intrinsic apoptosis through p53 signaling pathway in human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Isoalantolactone-Induced Reactive Oxygen Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoalantolactone (IATL) is a sesquiterpene lactone, a natural compound extracted from plants such as Inula helenium.[1][2] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] A primary mechanism underlying the anticancer effects of this compound is the induction of programmed cell death, or apoptosis, in various cancer cell lines.[3][4] This apoptotic effect is strongly linked to the generation of intracellular reactive oxygen species (ROS). This application note provides detailed protocols for quantifying ROS induced by this compound and summarizes the key signaling pathways involved.
Principle of ROS Detection
A widely used method for measuring intracellular ROS is the 2',7'-dichlorofluorescein-diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to form 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS and can be quantified using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on ROS generation in various cancer cell lines as reported in peer-reviewed studies.
Table 1: this compound-Induced ROS in Pancreatic Cancer Cells
| Cell Line | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| PANC-1 | 0 (Control) | 1.02 ± 0.47 | 1.0 |
| PANC-1 | 20 | 21.33 ± 1.45 | ~20.9 |
| PANC-1 | 40 | 33.0 ± 1.73 | ~32.4 |
Data extracted from a study on pancreatic carcinoma PANC-1 cells.
Table 2: this compound-Induced ROS in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | Percentage of DCF-Positive Cells (%) | Fold Change vs. Control |
| PC3 | 0 (Control) | 6.54 ± 0.62 | 1.0 |
| PC3 | 20 | 18.37 ± 1.65 | ~2.8 |
| PC3 | 40 | 28.80 ± 1.83 | ~4.4 |
Data extracted from a study on human prostate cancer PC3 cells.
Experimental Protocols
Protocol 1: Quantification of Intracellular ROS using DCFH-DA and Flow Cytometry
This protocol details the steps to measure this compound-induced ROS in adherent cancer cells.
Materials:
-
This compound (IATL)
-
2',7'-dichlorofluorescein-diacetate (DCFH-DA)
-
N-acetylcysteine (NAC) - as a positive control inhibitor
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
6-well or 12-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells (e.g., PANC-1, PC3) in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 20 µM and 40 µM).
-
For a negative control, prepare a medium with the same concentration of DMSO used for the highest this compound concentration.
-
For an inhibition control, pre-treat cells with the ROS scavenger NAC (e.g., 5 mM) for 1-2 hours before adding this compound.
-
Remove the old medium from the cells and add the prepared media with different treatments.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Shortly before use, prepare a working solution of DCFH-DA by diluting the stock solution in a serum-free medium to a final concentration of 5-10 µM.
-
After the treatment incubation, remove the medium and wash the cells twice with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Analysis:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence of the cell suspension immediately using a flow cytometer. DCF is typically excited by a 488 nm laser and its emission is detected at around 525-535 nm.
-
Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound-induced ROS.
Signaling Pathway
Caption: this compound-induced ROS and downstream signaling pathways.
Discussion and Conclusion
The provided protocols and data demonstrate that this compound is a potent inducer of intracellular ROS in cancer cells. This ROS generation is a critical upstream event that triggers multiple downstream signaling pathways, including the activation of ER stress, modulation of the JNK and p38 MAPK pathways, and inhibition of STAT3 signaling, all culminating in apoptosis. The pro-apoptotic effect of this compound can be significantly reversed by the ROS scavenger N-acetylcysteine, confirming the central role of oxidative stress in its mechanism of action.
The quantification of ROS is a crucial step in evaluating the anticancer potential of compounds like this compound. The DCFH-DA assay is a reliable and accessible method for this purpose. Researchers can adapt the provided protocols to various cell lines and experimental conditions to further investigate the role of ROS in drug-induced cell death. These findings support the potential of this compound as a chemotherapeutic agent for treating various human cancers.
References
- 1. Frontiers | this compound: a review on its pharmacological effects [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in human breast cancer cells via ROS-mediated mitochondrial pathway and downregulation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoalantolactone Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of isoalantolactone (IATL) in murine cancer models, summarizing key quantitative data and providing detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the anti-cancer efficacy of this compound.
Quantitative Data Summary
The anti-tumor effects of this compound have been demonstrated in various murine xenograft models. The following tables summarize the quantitative data from several key studies, providing a comparative overview of its efficacy across different cancer types, dosages, and administration routes.
Table 1: Efficacy of this compound in Pancreatic Cancer Murine Models
| Cancer Cell Line | Mouse Strain | This compound Dose & Schedule | Administration Route | Tumor Growth Inhibition | Reference |
| PANC-1 | Nude Mice | 0.5 mg/kg, once/week for 5 weeks | Intraperitoneal (i.p.) | Significant reduction in tumor volume (1.3±0.07 cm³ vs. 4.3±1.2 cm³ in vehicle) | [1] |
| AsPC-1 | Nude Mice | 0.5 mg/kg, once/week for 5 weeks | Intraperitoneal (i.p.) | Significant reduction in tumor volume (0.97±0.17 cm³ vs. 3.07±0.32 cm³ in vehicle) | [1] |
| BxPC-3 | Nude Mice | 0.5 mg/kg, once/week for 5 weeks | Intraperitoneal (i.p.) | Significant reduction in tumor volume (1.34±0.127 cm³ vs. 4.96±0.30 cm³ in vehicle) | [1] |
Table 2: Efficacy of this compound in Colorectal Cancer Murine Models
| Cancer Cell Line | Mouse Strain | This compound Dose & Schedule | Administration Route | Tumor Weight Reduction | Reference |
| HCT116 | Nude Mice | 10 mg/kg, daily for 15 days | Intraperitoneal (i.p.) | 64.5% | [2] |
| HCT116 | Nude Mice | 20 mg/kg, daily for 15 days | Intraperitoneal (i.p.) | 82.1% | [2] |
Table 3: Efficacy of this compound in Ovarian Cancer Murine Models
| Cancer Cell Line | Mouse Strain | This compound Dose & Schedule | Administration Route | Outcome | Reference |
| A2780cisR (Cisplatin-Resistant) | Not Specified | Not Specified | Not Specified | Suppressed tumor volume and weight | |
| A2780cisR (Cisplatin-Resistant) | Not Specified | Combination with cisplatin | Not Specified | Further decreased tumor volume and weight |
Table 4: Toxicity Studies of this compound in Mice
| Mouse Strain | This compound Dose & Schedule | Administration Route | Observed Toxicity | Reference |
| CD1 | 100 mg/kg, daily for 7 and 30 days | Intraperitoneal (i.p.) | No acute or chronic toxicity in liver and kidneys | |
| Not Specified | 100 mg/kg | Not Specified | Well tolerated, no deaths or signs of drug toxicity | |
| Not Specified | 300 mg/kg | Not Specified | No adverse effects on behavioral responses, body weight, or visceral appearance |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in murine cancer models, synthesized from multiple sources.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound (IATL) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid toxicity.
-
-
Vehicle Preparation:
-
Prepare a sterile vehicle solution. A commonly used vehicle consists of a mixture of PEG400, Tween 80, and PBS. For example, a vehicle can be prepared with 5% PEG400 and 5% Tween 80 in PBS.
-
-
Final Formulation:
-
On the day of injection, dilute the this compound stock solution with the prepared vehicle to the desired final concentration (e.g., 10 mg/kg or 20 mg/kg).
-
Ensure the final solution is clear and free of precipitates. Vortex briefly to mix thoroughly.
-
The final volume for intraperitoneal injection is typically 100-200 µL per mouse.
-
Murine Xenograft Model and this compound Treatment
Objective: To establish a tumor xenograft model in mice and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116, PANC-1)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Sterile PBS
-
Matrigel (optional, can enhance tumor take rate)
-
Prepared this compound solution
-
Calipers
-
Animal balance
Protocol:
-
Cell Culture:
-
Culture the chosen cancer cell line in the appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
-
Cell Preparation for Implantation:
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS at a concentration of 1 x 107 cells/mL. For some models, cells are resuspended in a 1:1 mixture of PBS and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
-
Animal Grouping and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Control Group: Administer the vehicle solution intraperitoneally according to the same schedule as the treatment group.
-
Treatment Group(s): Administer the prepared this compound solution intraperitoneally at the desired dosage and schedule (e.g., 10 mg/kg daily).
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice and any signs of toxicity throughout the experiment.
-
Continue treatment for the specified duration (e.g., 15 days).
-
At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.
-
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.
References
Unraveling the Molecular Impact of Isoalantolactone: A Guide to Western Blot Analysis of Key Signaling Pathways
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, has garnered significant attention for its potent anti-cancer properties. Its mechanism of action involves the modulation of a complex network of intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. Western blot analysis is an indispensable technique for elucidating the specific molecular targets of IATL and quantifying its impact on protein expression and activation states. This document provides a comprehensive guide to the Western blot analysis of signaling pathways affected by this compound, including detailed experimental protocols, data presentation tables, and visual diagrams of the key pathways and experimental workflows.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its biological effects by targeting several critical signaling cascades within cancer cells. Western blot analysis has been instrumental in identifying the modulation of the following pathways:
-
Apoptosis Pathway: IATL is a potent inducer of apoptosis. Western blot studies have shown that it modulates the expression of key apoptotic regulators. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][2] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3 and cleavage of PARP, hallmark events of apoptosis.[1][2][3]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components such as Akt, mTOR, and its downstream effector 70S6K. This inhibition contributes to IATL's anti-proliferative and pro-autophagic effects.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. IATL's effect on this pathway can be context-dependent. For instance, it has been observed to inhibit the phosphorylation of ERK in gallbladder cancer cells. In other contexts, such as colorectal cancer, IATL can induce apoptosis through the activation of JNK and p38 MAPK.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is often constitutively active in cancer. This compound has been found to suppress the phosphorylation and overall protein levels of STAT3, thereby inhibiting its activity.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. IATL can inhibit this pathway by suppressing the kinase activity of IKKβ, which is essential for NF-κB activation.
-
Cell Cycle Regulation: IATL can induce cell cycle arrest, preventing cancer cell proliferation. Western blot analysis reveals that IATL can downregulate the expression of key cell cycle proteins such as cyclin D1, CDK4, and CDK6, and upregulate cell cycle inhibitors like p21 and p27.
-
Endoplasmic Reticulum (ER) Stress Pathway: IATL can induce ER stress, which can trigger apoptosis in cancer cells. This is evidenced by the increased expression of ER stress markers such as phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP, as detected by Western blot.
Quantitative Data Summary
The following tables summarize the typical changes in protein expression or phosphorylation status observed in cancer cells following treatment with this compound, as determined by Western blot analysis.
Table 1: Apoptosis Pathway
| Target Protein | Effect of this compound Treatment |
| Bax | Upregulation |
| Bcl-2 | Downregulation |
| Cleaved Caspase-3 | Upregulation |
| Cleaved PARP | Upregulation |
| Cytochrome c (cytosolic) | Upregulation |
Table 2: PI3K/AKT/mTOR Pathway
| Target Protein | Effect of this compound Treatment |
| p-AKT (Ser473) | Downregulation |
| p-mTOR (Ser2448) | Downregulation |
| p-70S6K | Downregulation |
Table 3: MAPK Pathway
| Target Protein | Effect of this compound Treatment |
| p-ERK | Downregulation (in some cancers) |
| p-JNK | Upregulation (in some cancers) |
| p-p38 | Upregulation (in some cancers) |
Table 4: STAT3 Pathway
| Target Protein | Effect of this compound Treatment |
| p-STAT3 (Tyr705) | Downregulation |
| STAT3 | Downregulation |
Table 5: NF-κB Pathway
| Target Protein | Effect of this compound Treatment |
| p-IKKβ | Downregulation |
| p-p65 | Downregulation |
Table 6: Cell Cycle Regulation
| Target Protein | Effect of this compound Treatment |
| Cyclin D1 | Downregulation |
| CDK4 | Downregulation |
| p21 | Upregulation |
| p27 | Upregulation |
Table 7: ER Stress Pathway
| Target Protein | Effect of this compound Treatment |
| p-eIF2α | Upregulation |
| ATF4 | Upregulation |
| CHOP | Upregulation |
Experimental Protocols
A generalized yet detailed protocol for performing Western blot analysis to investigate the effects of this compound on signaling pathways is provided below. This protocol is a synthesis of standard procedures and should be optimized for specific cell lines and antibodies.
3.1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cells of interest in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 12, 24, or 48 hours). A vehicle-treated control (e.g., DMSO) should always be included.
3.2. Protein Extraction
-
Cell Lysis: After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
3.3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
3.4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (typically 20-50 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
3.5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
3.6. Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
4.1. Signaling Pathway Diagrams
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cell Cycle Analysis Upon Isoalantolactone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoalantolactone (IATL) is a naturally occurring sesquiterpene lactone isolated from the roots of plants such as Inula helenium.[1][2] It has garnered significant interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2][3] One of the key mechanisms underlying the anticancer activity of this compound is its ability to induce cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation. This application note provides a detailed guide for researchers to investigate the in vitro effects of this compound on the cell cycle of cancer cells. The protocols outlined herein describe standard methodologies for cell viability assessment, cell cycle analysis by flow cytometry, and protein expression analysis by Western blotting.
Principle
This compound has been shown to induce cell cycle arrest at the G0/G1, S, or G2/M phases, depending on the cancer cell type and the concentration of the compound used. This cell cycle arrest is often mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Furthermore, this compound can induce the production of reactive oxygen species (ROS), which can trigger DNA damage and activate signaling pathways leading to cell cycle arrest and apoptosis. The experimental workflow described here allows for the quantitative analysis of these effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HuH7 | Liver Cancer | 9 | Not Specified |
| Hep-G2 | Liver Cancer | 71.2 | 12 |
| Hep-G2 | Liver Cancer | 53.4 | 24 |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 | 24 |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 | 48 |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not Specified |
| K562/A02 | Chronic Myelogenous Leukemia | Not Specified | Not Specified |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified |
| PC3 | Prostate Cancer | Not Specified | Not Specified |
| DU-145 | Prostate Cancer | Not Specified | Not Specified |
| LNCaP | Prostate Cancer | Not Specified | Not Specified |
| SK-MES-1 | Lung Squamous Carcinoma | Not Specified | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified |
| SW620 | Colorectal Cancer | Not Specified | Not Specified |
| U2OS | Osteosarcoma | Not Specified | Not Specified |
| NCCIT | Testicular Cancer | Not Specified | Not Specified |
| NTERA2 | Testicular Cancer | Not Specified | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (µM, h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HCT116 | 5, 10, 20; 24 | Increased | Decreased | No significant change | |
| SW620 | 5, 10, 20; 24 | Increased | Decreased | No significant change | |
| UM-SCC-10A | 25, 50; 24 | Increased | Decreased | Decreased | |
| U2OS | 20, 40; Not Specified | Decreased | Increased | Increased | |
| SK-MES-1 | 20, 40; 24 | Increased (slight) | Not Specified | Not Specified | |
| K562/A02 | Not Specified | Not Specified | Increased | Not Specified | |
| PANC-1 | Not Specified | Not Specified | Increased | Not Specified | |
| NCCIT | 5, 20; 48 | Not Specified | Not Specified | Arrest in Sub-G1 | |
| NTERA2 | 5, 20; 48 | Not Specified | Not Specified | Arrest in Sub-G1 |
Table 3: Modulation of Cell Cycle Regulatory Proteins by this compound
| Cell Line | Treatment | Protein | Effect | Reference |
| HCT116 | 5, 10, 20 µM; 24 h | Cyclin D1, CDK6, CDK2 | Decreased | |
| HCT116 | 5, 10, 20 µM; 24 h | p21 | Increased | |
| SW620 | 5, 10, 20 µM; 24 h | Cyclin D1, CDK6, CDK2 | Decreased | |
| SW620 | 5, 10, 20 µM; 24 h | p21 | Increased | |
| UM-SCC-10A | 25, 50 µM | p53, p21 | Increased | |
| UM-SCC-10A | 25, 50 µM | Cyclin D | Decreased | |
| U2OS | 20, 40 µM | Cyclin B1 | Decreased | |
| SK-MES-1 | 20, 40 µM; 24 h | p27, pRb | Increased | |
| SK-MES-1 | 20, 40 µM; 24 h | p53 | Increased |
Table 4: Induction of Reactive Oxygen Species (ROS) by this compound
| Cell Line | Treatment (µM, h) | Fold Increase in ROS | Reference |
| PC3 | 20, 40; 24 | Significant Increase | |
| PANC-1 | 20, 40; Not Specified | Significant Increase (21.33% & 33.0% DCF-positive cells) | |
| SK-MES-1 | 20, 40; Not Specified | Significant Increase (9.31% & 55.39% DCF-positive cells) |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture the desired cancer cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods. Ensure that the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24 to 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Treat the cells with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining buffer containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Western Blot Analysis of Cell Cycle Proteins
-
Seed cells in 10 cm dishes and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, p21, Cyclin B1, CDK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cell cycle analysis upon this compound treatment.
Signaling Pathways of this compound-Induced Cell Cycle Arrest
References
- 1. This compound Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of this compound in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Identifying Isoalantolactone Resistance Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoalantolactone (ISA), a sesquiterpene lactone derived from plants of the Asteraceae family, has demonstrated significant pharmacological potential, particularly in oncology.[1] Its anticancer effects are attributed to multiple mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[1][2] ISA has been shown to inhibit cancer cell growth in various models, including liver, ovarian, and breast cancer.[1] However, as with many therapeutic agents, the development of drug resistance is a significant clinical challenge that can limit its efficacy.[3]
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematically identifying the genetic drivers of drug resistance. By using pooled genome-wide CRISPR-Cas9 knockout screens, researchers can create a diverse population of cells, each with a single gene knockout. Subsequent application of a selective pressure, such as treatment with this compound, allows for the identification of genes whose loss confers a survival advantage, thereby revealing mechanisms of drug resistance.
These application notes provide a comprehensive overview and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that mediate resistance to this compound.
Principle of the Method: Positive Selection Screening
The core principle involves a positive selection screen. A population of cancer cells stably expressing the Cas9 nuclease is transduced with a pooled single-guide RNA (sgRNA) library targeting every gene in the genome. This creates a vast library of knockout cell lines. The cell population is then treated with a cytotoxic concentration of this compound. Most cells will undergo cell death; however, cells with a knockout of a gene essential for ISA's cytotoxic activity will survive and proliferate. By sequencing the sgRNA sequences present in the surviving population and comparing their abundance to the initial population, genes that are enriched (the "hits") can be identified as key mediators of this compound resistance.
Key Signaling Pathways in this compound Action & Potential Resistance
This compound's cytotoxic effects are linked to several signaling pathways. Understanding these provides a basis for interpreting screen results.
-
ROS and the KEAP1-NRF2 Pathway: ISA is known to induce ROS overproduction. The KEAP1-NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, KEAP1 targets the transcription factor NRF2 for degradation. Oxidative stress inhibits KEAP1, allowing NRF2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and drug efflux genes. Constitutive activation of the NRF2 pathway, often through mutations in KEAP1 or NRF2, is a common mechanism of chemoresistance. Therefore, genes within this pathway are strong candidates for mediating ISA resistance.
Caption: The KEAP1-NRF2 pathway in response to this compound-induced oxidative stress.
-
Survival Signaling Pathways (MAPK & PI3K/Akt): ISA has been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation. For instance, the combination of ISA and cisplatin was found to increase the phosphorylation of JNK and AKT in cisplatin-resistant ovarian cancer cells, contributing to apoptosis. Conversely, alterations in these pathways that promote pro-survival signals could confer resistance. Loss of a negative regulator or gain of a positive regulator in these cascades could emerge as a resistance mechanism.
Caption: Overview of survival pathways modulated by this compound.
Data Presentation
Quantitative data from preliminary studies and screen validation should be summarized for clarity.
Table 1: Summary of this compound (ISA) Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Effect | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | IC50 | 8.15 ± 1.16 µM | Cytotoxicity | |
| PANC-1 | Pancreatic Cancer | Concentration | 20-40 µM | Apoptosis Induction, G2/M Arrest | |
| HepG2 | Liver Cancer | Concentration | 10-40 µM | Apoptosis, ROS production | |
| A2780cisR | Cisplatin-Resistant Ovarian Cancer | Concentration | 10 µM | Inhibition of glycolysis, Resensitization to cisplatin | |
| SNU-8cisR | Cisplatin-Resistant Ovarian Cancer | Concentration | 10 µM | Inhibition of glycolysis, Resensitization to cisplatin |
| HCT116 | Colorectal Cancer | Concentration | 2.5-10 µM | G0/G1 Arrest, Apoptosis, Autophagy | |
Table 2: Hypothetical Output of a CRISPR-Cas9 Screen for ISA Resistance
| Gene Symbol | Rank (by Enrichment) | Log2 Fold Change (Treated vs. Control) | Putative Role in Resistance |
|---|---|---|---|
| KEAP1 | 1 | 8.2 | Negative regulator of NRF2; loss leads to constitutive antioxidant response. |
| PTEN | 2 | 7.5 | Tumor suppressor; loss activates the pro-survival PI3K/Akt pathway. |
| CDKN1B | 3 | 6.9 | Cell cycle inhibitor (p27); loss promotes cell cycle progression. |
| AXIN1 | 4 | 6.5 | Negative regulator of Wnt/β-catenin signaling. |
| NF1 | 5 | 6.1 | Neurofibromin 1; negative regulator of RAS signaling. |
Experimental Protocols
This section details the methodology for performing a genome-wide CRISPR-Cas9 screen to identify ISA resistance genes.
Caption: Workflow for a CRISPR-Cas9 positive selection screen for drug resistance.
Protocol 1: Cell Line Preparation and Dose-Response
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound. The selected line should be amenable to lentiviral transduction.
-
Stable Cas9 Expression: Generate a cell line that stably expresses the Cas9 nuclease. This is typically done by transducing the parental cell line with a lentivirus carrying a Cas9 expression cassette and a selection marker (e.g., blasticidin). Select and expand a monoclonal or polyclonal population with high and uniform Cas9 activity.
-
This compound Dose-Response:
-
Plate the Cas9-expressing cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, resazurin).
-
Determine the concentration that inhibits ~80% of cell growth (IC80). This concentration will be used as the selective pressure for the screen.
-
Protocol 2: Genome-Scale CRISPR-Cas9 Screen
-
Lentiviral Library Transduction:
-
Use a validated genome-wide sgRNA library (e.g., GeCKO, TKOv3).
-
Transduce the Cas9-expressing cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3–0.5. This ensures that most cells receive a single sgRNA.
-
The number of cells transduced should be sufficient to achieve at least 300-500x coverage of the library (e.g., for a library of 100,000 sgRNAs, use 30-50 million cells).
-
-
Antibiotic Selection:
-
After transduction, select for cells that have successfully integrated the sgRNA vector using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
-
Establish Baseline Population (T0):
-
After selection, harvest a representative population of cells. This sample will serve as the baseline (T0) control for sgRNA representation. Store the cell pellet at -80°C.
-
-
Drug Treatment:
-
Allow the remaining cells to recover and expand for 2-3 days to ensure gene knockout has occurred.
-
Split the cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with the predetermined IC80 concentration of this compound.
-
Maintain cell coverage of at least 300-500x the library complexity at all times during passaging.
-
-
Screen Execution:
-
Culture the cells for 14-21 days, or until the this compound-treated population shows clear evidence of resistant colony outgrowth.
-
Replenish the media with fresh drug or vehicle every 2-3 days.
-
-
Harvesting:
-
Harvest the final cell populations from both the control and ISA-treated arms.
-
Protocol 3: Hit Identification and Validation
-
Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from the T0, control, and ISA-treated cell pellets.
-
sgRNA Amplification:
-
Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region containing the sgRNA, and the second PCR adds sequencing adapters and unique barcodes for multiplexing.
-
-
Next-Generation Sequencing (NGS):
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform. Aim for sufficient read depth to quantify each sgRNA (typically >200 reads per sgRNA).
-
-
Data Analysis:
-
Demultiplex the sequencing data and align reads to the sgRNA library reference.
-
Count the number of reads for each sgRNA in each sample.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control and T0 populations.
-
Rank genes based on the enrichment scores of their corresponding sgRNAs.
-
-
Hit Validation:
-
For the top 5-10 candidate genes, validate their role in resistance individually.
-
Generate individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
-
Perform cell viability assays to confirm that knockout of the candidate gene confers resistance to this compound compared to control cells.
-
References
Troubleshooting & Optimization
Technical Support Center: Isoalantolactone in In Vitro Assays
Welcome to the technical support center for isoalantolactone (IAL). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (IAL) is a naturally occurring sesquiterpene lactone isolated from plants such as Inula helenium.[1][2][3] It is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] Its anticancer effects are linked to the induction of apoptosis, cell cycle arrest, and the production of reactive oxygen species (ROS).
Q2: What makes this compound challenging to work with in in vitro assays?
The primary challenge is its low aqueous solubility. This compound is a lipophilic compound, belonging to the sesquiterpene lactone class, and lacks polar groups, making it difficult to dissolve in aqueous culture media. This can lead to issues with inaccurate dosing, precipitation, and poor bioavailability in cell-based assays.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. It is advisable to use fresh, anhydrous DMSO as moisture absorption can reduce the solubility of the compound.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Reported IC50 values for cytotoxicity in various cancer cell lines typically range from the low micromolar to double-digit micromolar concentrations. For example, the IC50 for the HNSCC cell line UM-SCC-10A was reported to be 50 µM after 24 hours and 25 µM after 48 hours of treatment. In pancreatic cancer cell lines, the IC50 was found to be around 40 µM.
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Cause: This is a common issue due to the poor aqueous solubility of this compound. The final concentration of DMSO in the culture medium may be too low to keep the compound dissolved, especially at higher concentrations of IAL.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5% (v/v). However, even at non-toxic levels, the DMSO concentration might be insufficient to maintain solubility. It is crucial to keep the solvent concentration consistent across all experimental and control groups.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium. Vortex or gently mix the solution between each dilution step to ensure homogeneity.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.
-
Alternative Solubilization Methods: For some poorly soluble sesquiterpene lactones, complexation with cyclodextrins has been shown to significantly increase aqueous solubility. This could be an alternative approach if DMSO proves problematic.
-
Problem 2: I am observing high variability in my experimental results.
-
Cause: Inconsistent solubility or precipitation of this compound can lead to variability in the actual concentration of the compound that the cells are exposed to.
-
Solution:
-
Freshly Prepare Working Solutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution protocol.
-
Sonication: Briefly sonicating the stock solution before making dilutions can sometimes help to break up any microscopic aggregates.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 46 mg/mL (~198 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | |
| Water | Poorly soluble | This compound is a lipophilic molecule with no polar groups. | |
| Methanol:Water (60:40) | Soluble | Used as a mobile phase in HPLC analysis. | |
| Ethanol (80%) | Soluble | Used for extraction from plant material. |
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | MTT | 25 (48h) | |
| PANC-1 | Pancreatic Cancer | MTT | ~40 (24h) | |
| HeLa | Cervical Cancer | 8.15 | ||
| K562 | Leukemia | 1.2 | ||
| PC-3 | Prostate Cancer | MTT | ~30 | |
| DU-145 | Prostate Cancer | MTT | ~40 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (CAS No: 470-17-7)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 50 mM). The molecular weight of this compound is 232.32 g/mol .
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO is typically stable for at least one month at -20°C and up to a year at -80°C.
-
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for in vitro cell-based assays with this compound.
Caption: Troubleshooting guide for this compound solubility issues.
References
Optimizing Isoalantolactone concentration for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Isoalantolactone (IATL) in cell culture experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data regarding effective concentrations and mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound (IATL) is a naturally occurring sesquiterpene lactone isolated from plants like Inula helenium.[1][2] Its primary anticancer effects involve inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting cell migration and invasion.[1][3][4] Mechanistically, IATL is known to inhibit key signaling pathways, including NF-κB and STAT3, and to induce cellular stress by generating reactive oxygen species (ROS).
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A typical starting range for exploring the effects of this compound is between 1 µM and 100 µM. However, the optimal concentration is highly dependent on the specific cell line and the duration of the treatment. For initial dose-response experiments, it is advisable to use a broad logarithmic dilution series (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 to 48 hours to determine the half-maximal inhibitory concentration (IC50).
Q3: How should I dissolve this compound for cell culture use?
A3: this compound is poorly soluble in water. It should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20-100 mM). This stock solution can then be diluted in the cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I'm observing high levels of cell death even at low IATL concentrations. What could be the cause?
A4: Several factors could contribute to excessive cytotoxicity:
-
High Cell Line Sensitivity: Some cell lines are exceptionally sensitive to IATL. Review literature for reported IC50 values for your specific cell line (see Table 1).
-
Treatment Duration: IATL's effects are time-dependent. An IC50 value determined at 48 hours will be lower than at 24 hours. Consider reducing the incubation time.
-
Solvent Toxicity: Ensure the final DMSO concentration in your media is low (ideally ≤0.1% and no higher than 0.5%).
-
Compound Purity: Verify the purity of your IATL compound, as impurities could contribute to toxicity.
Q5: I am not observing the expected inhibition of my target pathway (e.g., NF-κB or STAT3). What should I check?
A5: If you are not seeing the expected molecular effects, consider the following:
-
Concentration & Time: The effect of IATL on signaling pathways is dose- and time-dependent. You may need to perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and test a range of concentrations to find the optimal conditions for observing pathway inhibition. For example, inhibition of STAT3 phosphorylation in DU145 cells was observed after treatment with various concentrations of IATL.
-
Basal Pathway Activity: Ensure the pathway you are studying is constitutively active or has been appropriately stimulated in your cell line. For instance, STAT3 is constitutively active in DU145 cells but not in PC-3 cells.
-
Protein Extraction and Detection: Double-check your lysis buffer composition and Western blot protocol. Ensure your antibodies are validated and specific for the target protein (and its phosphorylated form, if applicable).
-
Mechanism of Action: IATL can act on different components of a pathway. For NF-κB, it has been shown to inhibit IKKβ phosphorylation, preventing the nuclear translocation of p65. For STAT3, it can reduce the phosphorylation of STAT3 at Tyr705.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in media after adding IATL stock. | The final concentration of IATL exceeds its solubility limit in the aqueous medium. The DMSO stock concentration is too low, requiring a large volume to be added. | Make a higher concentration DMSO stock so a smaller volume is needed. Vortex the diluted solution gently before adding it to the cells. Perform a serial dilution in the medium rather than a single large dilution step. |
| High variability between replicate wells in viability assays. | Uneven cell seeding. Edge effects in the multi-well plate. Incomplete dissolution of formazan crystals (in MTT assays). | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. After adding the solubilizing agent, shake the plate for at least 15 minutes to ensure all crystals are dissolved. |
| No effect on cell viability observed. | The concentrations used are too low for the specific cell line. The treatment time is too short. The compound is inactive. | Increase the concentration range (up to 100 µM) and extend the incubation period (e.g., 48h, 72h). Check the literature for typical IC50 values for your cell line (see Table 1). Verify the compound's activity with a known sensitive cell line as a positive control. |
| Vehicle (DMSO) control shows significant cytotoxicity. | The final DMSO concentration is too high. The cell line is particularly sensitive to DMSO. | Reduce the final DMSO concentration to ≤0.1%. If sensitivity persists, test alternative solvents like ethanol, though DMSO is most common for IATL. |
Data Summary Tables
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 24 h | 50 | |
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 48 h | 25 | |
| PANC-1 | Pancreatic Carcinoma | 24 h | 40 | |
| BxPC3 | Pancreatic Carcinoma | 24 h | 43 | |
| HPAC | Pancreatic Carcinoma | 24 h | 48 | |
| HeLa | Cervical Cancer | N/A | 8.15 | |
| HuH7 | Liver Cancer | N/A | 9 | |
| Hep-G2 | Liver Cancer | 24 h | 53.4 | |
| NOZ | Gallbladder Cancer | N/A | 15.98 | |
| GBC-SD | Gallbladder Cancer | N/A | 20.22 | |
| SK-MES-1 | Lung Squamous Carcinoma | 24 h | ~20-40 (Effective Range) |
Note: IC50 values can vary between labs due to differences in assay conditions and cell line passages.
Visualized Workflows and Pathways
Caption: Workflow for determining the IC50 of this compound.
Caption: IATL inhibits the NF-κB pathway by targeting IKK activity.
Caption: IATL inhibits STAT3 activation by blocking phosphorylation.
Key Experimental Protocols
Protocol 1: Determining IC50 with MTT Cell Viability Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
96-well flat-bottom sterile plates
-
This compound (IATL)
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 100% DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of IATL for each desired final concentration by diluting the DMSO stock in serum-free medium. Include a vehicle control (DMSO only).
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the 2X IATL working solutions to the appropriate wells. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the logarithm of IATL concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Pathway Inhibition
This protocol outlines the detection of changes in protein expression or phosphorylation following IATL treatment.
Materials:
-
6-well plates
-
IATL and DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat cells with the desired concentrations of IATL or vehicle (DMSO) for the specified time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the specific primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band density using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
References
Technical Support Center: Overcoming Poor Bioavailability of Isoalantolactone (IAL) in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Isoalantolactone (IAL).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Issues
Question: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?
Answer: The poor oral bioavailability of this compound (IAL) is a well-documented issue stemming from two primary factors:
-
Low Aqueous Solubility: IAL is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Significant First-Pass Metabolism: Following absorption, IAL undergoes extensive metabolism in the liver before it can reach systemic circulation. The primary metabolic pathway is Phase II conjugation with glutathione (GSH) and cysteine (Cys), leading to the formation of more polar and readily excretable metabolites.[1] This rapid clearance significantly reduces the amount of active IAL that reaches the bloodstream.
Troubleshooting:
-
Confirm Baseline Pharmacokinetics: First, ensure your observed low plasma levels are consistent with published data. Refer to the baseline pharmacokinetic parameters in Table 1.
-
Investigate Formulation Strategies: To address low solubility, consider formulating IAL using techniques such as solid dispersions, nanoformulations, or cyclodextrin inclusion complexes.
-
Consider Co-administration with Bioenhancers: To mitigate first-pass metabolism, co-administration with inhibitors of metabolic enzymes, such as piperine, could be explored.
2. Formulation-Specific Issues
Solid Dispersions
Question: We prepared a solid dispersion of IAL with PVP, but the in vivo bioavailability did not improve significantly. What could be the problem?
Answer: While solid dispersions are a promising approach, several factors can influence their effectiveness.
Troubleshooting:
-
Choice of Carrier: Polyvinylpyrrolidone (PVP) is a common choice, but other polymers like Polyethylene Glycols (PEGs) or Hydroxypropyl Methylcellulose (HPMC) might be more suitable for IAL. The drug-to-carrier ratio is also a critical parameter to optimize.
-
Method of Preparation: The solvent evaporation method is common, but other techniques like melting/fusion or spray drying could yield a more stable and effective amorphous dispersion. Ensure complete removal of the solvent, as residual solvent can affect stability and in vivo performance.
-
Physical State Confirmation: Verify that IAL is in an amorphous state within the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). Recrystallization of IAL during storage or in the gastrointestinal tract will negate the benefits of the solid dispersion.
-
Dissolution Rate: Perform in vitro dissolution studies to confirm that the solid dispersion enhances the dissolution rate of IAL compared to the pure drug. If the dissolution is still slow, the formulation needs further optimization.
Nanoformulations (Liposomes, PLGA Nanoparticles)
Question: We are struggling with low drug loading and instability of our IAL-loaded nanoparticles. What can we do?
Answer: Low drug loading and instability are common challenges in nanoparticle formulation.
Troubleshooting:
-
Drug Loading:
-
Optimize Formulation Parameters: For liposomes, adjust the lipid composition and drug-to-lipid ratio. For PLGA nanoparticles, experiment with different polymer molecular weights and drug-to-polymer ratios.
-
Preparation Method: The method of preparation can significantly impact drug loading. For liposomes, thin-film hydration followed by sonication or extrusion is common. For PLGA nanoparticles, nanoprecipitation or emulsion-based methods can be used. Each method has parameters that can be tuned to improve encapsulation efficiency.
-
-
Stability:
-
Surface Modification: For PLGA nanoparticles, surface modification with polyethylene glycol (PEGylation) can improve stability and prolong circulation time in vivo.
-
Storage Conditions: Lyophilization (freeze-drying) with a suitable cryoprotectant can improve the long-term stability of nanoformulations. Store the formulations at recommended temperatures (e.g., 4°C) to prevent degradation.
-
Characterization: Regularly characterize your nanoparticles for size, polydispersity index (PDI), and zeta potential to monitor their stability over time.
-
Cyclodextrin Inclusion Complexes
Question: How do we confirm the formation of an IAL-cyclodextrin inclusion complex, and what issues might we face in vivo?
Answer: Confirmation of complex formation is crucial for this strategy.
Troubleshooting:
-
Complex Formation Confirmation:
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Vis spectrophotometry can provide evidence of complex formation.
-
Thermal Analysis: DSC can show a shift or disappearance of the melting peak of IAL upon complexation.
-
Phase Solubility Studies: An increase in the aqueous solubility of IAL with increasing concentrations of cyclodextrin is a strong indicator of inclusion complex formation.
-
-
In Vivo Performance:
-
Choice of Cyclodextrin: Different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have different cavity sizes and solubilities. The selection should be based on the best fit and solubilizing capacity for IAL.
-
Dissociation of the Complex: The complex must be stable enough to enhance dissolution but also be able to release the drug at the site of absorption. The in vivo performance will depend on this equilibrium.
-
3. Co-administration Strategies
Question: We are considering co-administering piperine with IAL to inhibit metabolism. What is the appropriate dosage and timing?
Answer: While there are no specific studies on the co-administration of piperine with IAL, general principles from studies with other drugs can be applied.
Troubleshooting:
-
Dosage: In rat models, piperine is often administered at doses ranging from 10-20 mg/kg. The optimal dose for enhancing IAL bioavailability would need to be determined experimentally.
-
Timing of Administration: Piperine is typically administered shortly before or concurrently with the primary drug to ensure its presence at the site of metabolism (liver and intestine) when the primary drug is being absorbed and metabolized.
-
Mechanism of Action: Piperine is known to inhibit CYP450 enzymes and P-glycoprotein, which could potentially reduce the metabolism and efflux of IAL.
-
Pharmacokinetic Interaction Study: A well-designed pharmacokinetic study is necessary to evaluate the effect of piperine on the Cmax, AUC, and half-life of IAL.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | Reference |
| Radix Inulae Extract | 90 | 37.8 ± 15.3 | 120 ± 50.2 | 6112.3 ± 2045.2 | [2] |
Note: This table provides baseline pharmacokinetic data for IAL administered as part of a plant extract. These values represent the low bioavailability that formulation strategies aim to improve. Currently, there is a lack of published, directly comparable in vivo data for enhanced IAL formulations. Researchers should aim to demonstrate a significant increase in Cmax and AUC relative to these baseline values.
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of IAL to enhance its dissolution rate.
Materials:
-
This compound (IAL)
-
Polyvinylpyrrolidone (PVP K30) or other suitable carrier
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Method:
-
Accurately weigh IAL and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both IAL and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
Characterize the solid dispersion for its amorphous nature (XRD, DSC) and perform in vitro dissolution studies.
2. In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of an IAL formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
IAL formulation (e.g., solid dispersion, nanoparticles) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
UPLC-MS/MS system for bioanalysis
Method:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into groups (e.g., control group receiving pure IAL, test group receiving the IAL formulation).
-
Administer the IAL formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of IAL in the plasma samples using a validated UPLC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Metabolic pathway of this compound leading to its low bioavailability.
Caption: Experimental workflow for enhancing this compound bioavailability.
References
Minimizing off-target effects of Isoalantolactone in cellular models
Welcome to the technical support center for Isoalantolactone (IATL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing IATL in cellular models, with a specific focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IATL) and its primary mechanism of action?
A1: this compound is a naturally occurring sesquiterpene lactone compound.[1][2] Its primary anticancer mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways.[2][3][4] IATL has been shown to target multiple cellular signaling pathways that are often dysregulated in cancer.
Q2: What are the known primary molecular targets of IATL?
A2: IATL has been demonstrated to directly or indirectly inhibit the activity of several key proteins involved in cancer progression. These include transcription factors like Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). Specifically, it can inhibit IKKβ kinase activity, which is upstream of NF-κB activation. Studies suggest IATL binds to the SH2 domain of STAT3, inhibiting its activation.
Q3: What is the most common off-target effect of IATL in cellular models?
A3: The most frequently reported off-target effect is the induction of intracellular Reactive Oxygen Species (ROS). While ROS generation contributes to IATL's apoptotic effects in cancer cells, it can also represent a non-specific cytotoxic mechanism that may mask the intended on-target activities or lead to misinterpretation of experimental results. At high doses (>5 µM), IATL stimulates ROS production, whereas at lower physiological concentrations, it may have an antioxidant role by activating the Nrf2 signaling pathway.
Q4: How can I experimentally distinguish between on-target effects and ROS-mediated off-target effects?
A4: The most effective method is to use an ROS scavenger, such as N-Acetylcysteine (NAC). By pre-treating your cells with NAC before adding IATL, you can determine if the observed phenotype (e.g., cell death, pathway inhibition) is reversed or diminished. If NAC pretreatment blocks the effect, it indicates that the mechanism is largely ROS-dependent. For example, studies have shown that NAC can completely block IATL-mediated apoptosis and restore cell viability in certain cancer cell lines.
Q5: What is a recommended starting concentration range for IATL in cellular experiments?
A5: The effective concentration of IATL is highly cell-line dependent. However, a common starting range for in vitro experiments is between 10 µM and 50 µM. For instance, the IC50 (the concentration that inhibits 50% of cell growth) for pancreatic cancer cells is around 40-48 µM, while for HeLa cells it is approximately 8.15 µM. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
Problem 1: I'm observing massive, rapid cell death even at low concentrations of IATL, which seems non-specific.
-
Possible Cause: This is likely due to a strong induction of ROS, leading to generalized cytotoxicity. Some cell lines are more sensitive to oxidative stress than others.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value at different time points (e.g., 24, 48, 72 hours). Use a concentration well below the IC50 for mechanistic studies.
-
Incorporate an ROS Scavenger Control: Pre-treat cells with N-Acetylcysteine (NAC) (a typical concentration is 2-5 mM, added 1-2 hours before IATL) and compare the results to cells treated with IATL alone. A significant rescue of cell viability would confirm the phenotype is ROS-mediated.
-
Use an Orthogonal Viability Assay: If you are using a metabolic assay like MTT, confirm the results with a membrane integrity assay (e.g., LDH release or trypan blue exclusion) to rule out assay-specific interference.
-
Problem 2: My results are inconsistent across different experimental replicates.
-
Possible Cause: Inconsistency can arise from several factors unrelated to the compound's specific activity.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments. Cells at very high or low density can respond differently to treatment.
-
Check Compound Stability: Prepare fresh stock solutions of IATL in DMSO. IATL is not water-soluble. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your specific cell culture medium at 37°C over the duration of your experiment.
-
Verify Pipetting Accuracy: Use calibrated pipettes, especially when performing serial dilutions, as small errors in concentration can lead to significant variations in biological response.
-
Problem 3: I see an effect on my protein of interest, but I'm unsure if it's a direct on-target effect or a downstream consequence of a broader off-target activity like ROS production.
-
Possible Cause: IATL is known to affect multiple pathways, and cross-talk is common. For example, ROS can influence STAT3 and NF-κB signaling.
-
Troubleshooting Steps:
-
Use the NAC Control: Pre-treat with NAC to see if the effect on your target protein (e.g., phosphorylation status, expression level) is abrogated. For instance, the IATL-induced decrease in p-STAT3 has been shown to be reversed by NAC.
-
Employ a Structurally Unrelated Inhibitor: If available, use another inhibitor with a different chemical structure that targets the same protein or pathway. If both compounds produce the same specific phenotype, it strengthens the evidence for an on-target effect.
-
Perform Target Knockdown/Knockout: The gold standard is to use siRNA or CRISPR to reduce or eliminate the expression of the intended target protein. If IATL no longer produces the phenotype in these cells, it confirms the effect is on-target.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| PANC-1 | Pancreatic Carcinoma | 40 | 24 | |
| BxPC3 | Pancreatic Carcinoma | 43 | 24 | |
| HPAC | Pancreatic Carcinoma | 48 | 24 | |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not Specified | |
| U118 | Glioblastoma | ~25 | 48 | |
| U87 | Glioblastoma | ~25 | 48 | |
| PC-3 | Prostate Cancer | ~20-40 (estimated) | 24 | |
| DU145 | Prostate Cancer | ~20-40 (estimated) | 24 | |
| MDA-MB-231 | Breast Cancer | 24.6 | 48 |
Key Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol is used to assess the cytotoxic effects of IATL and determine its IC50 value in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of IATL (e.g., 0, 5, 10, 20, 40, 80 µM) in fresh culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Incubation: Remove the old medium and add the IATL-containing medium to the respective wells. Incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use a suitable software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol measures the generation of intracellular ROS following IATL treatment.
Methodology:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate). Treat the cells with various concentrations of IATL or vehicle control for the desired time.
-
DCFH-DA Staining: After treatment, harvest the cells and wash them with PBS. Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Analysis:
-
Flow Cytometry (Quantitative): Wash the cells with PBS, resuspend them, and analyze immediately on a flow cytometer. DCF fluorescence is typically detected in the FITC channel. An increase in fluorescence intensity indicates higher ROS levels.
-
Fluorescence Microscopy (Qualitative): After staining, wash the cells and observe them under a fluorescence microscope to visualize ROS production.
-
Protocol 3: Differentiating On-Target vs. ROS-Mediated Effects
This protocol uses N-Acetylcysteine (NAC) to determine if an observed biological effect is dependent on ROS production.
Methodology:
-
Experimental Setup: Design your primary experiment (e.g., Western blot for p-STAT3, cell cycle analysis, apoptosis assay). Include the following experimental groups:
-
Vehicle Control (e.g., DMSO)
-
IATL alone
-
NAC alone
-
NAC pre-treatment followed by IATL treatment
-
-
NAC Pre-treatment: Add NAC (e.g., 3-5 mM) to the designated wells and incubate for 1-2 hours.
-
IATL Treatment: Without washing out the NAC, add IATL to the designated wells and incubate for the standard duration of your experiment.
-
Assay and Analysis: Perform your primary assay. If the effect observed with "IATL alone" is significantly reduced or absent in the "NAC + IATL" group, this strongly suggests the effect is ROS-dependent.
Visualized Pathways and Workflows
References
Addressing Isoalantolactone-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoalantolactone (IAL) and encountering issues related to its cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal (non-cancerous) cells?
A1: Yes, this compound can exhibit cytotoxicity towards normal cells, but it generally shows a degree of selective toxicity, being more potent against cancer cells.[1][2][3][4][5] This selectivity is often attributed to the higher basal levels of reactive oxygen species (ROS) in cancer cells compared to normal cells.
Q2: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A2: The primary mechanism of IAL-induced cytotoxicity is the overproduction of intracellular Reactive Oxygen Species (ROS). This excessive ROS leads to oxidative stress, which in turn can trigger downstream events such as apoptosis (programmed cell death).
Q3: How do the IC50 values of this compound in normal cells compare to those in cancer cells?
A3: The half-maximal inhibitory concentration (IC50) values for this compound are typically higher in normal cell lines compared to cancer cell lines, indicating lower toxicity in normal cells. For example, the IC50 for IAL in MRC-5 normal lung fibroblasts was found to be 40 μM, whereas in HuH7 liver cancer cells, it was 9 μM.
Q4: Can this compound-induced cytotoxicity in normal cells be mitigated?
A4: Yes, the cytotoxic effects of this compound in normal cells can be significantly reduced or abolished by co-treatment with a ROS scavenger, such as N-acetylcysteine (NAC). NAC works by neutralizing the excess ROS generated by IAL.
Q5: Which signaling pathways are involved in this compound-induced cytotoxicity?
A5: this compound-induced cytotoxicity involves the modulation of several key signaling pathways. The generation of ROS can activate pro-apoptotic pathways like the p38 MAPK pathway and alter the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2). In some contexts, IAL can also influence the PI3K/Akt and NF-κB signaling pathways. At lower, physiological concentrations, IAL may activate the Nrf2 signaling pathway, which is involved in the antioxidant response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal control cells. | 1. IAL concentration is too high.2. The specific normal cell line is particularly sensitive.3. Oxidative stress is a confounding factor in the culture conditions. | 1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity to normal cells.2. Include a positive control for cytotoxicity and a vehicle control.3. Co-treat with a ROS scavenger like N-acetylcysteine (NAC) to confirm if the cytotoxicity is ROS-mediated. |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell seeding density.2. Inconsistent IAL treatment duration.3. IAL degradation or precipitation in the culture medium. | 1. Ensure a consistent number of cells are seeded in each well.2. Standardize the incubation time with IAL across all experiments.3. Prepare fresh IAL solutions for each experiment and ensure it is fully dissolved. |
| Difficulty in demonstrating the mechanism of cytotoxicity. | 1. The chosen assays are not sensitive enough.2. The time points for analysis are not optimal. | 1. Use multiple assays to assess cytotoxicity, such as MTT, LDH release, and live/dead staining.2. To confirm apoptosis, use Annexin V/PI staining and caspase activity assays.3. To measure ROS production, use fluorescent probes like DCF-DA.4. Perform a time-course experiment to identify the optimal time points for observing changes in signaling pathways. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound (IAL)
| Cell Line | Cell Type | IC50 (µM) | Citation |
| MRC-5 | Normal Human Fetal Lung Fibroblast | 40 | |
| COS-7 | Normal Monkey Kidney Fibroblast | Viability higher than in PANC-1 cells | |
| Mouse Splenocytes | Normal Mouse Spleen Cells | Less inhibition compared to UM-SCC-10A | |
| HuH7 | Human Liver Cancer | 9 | |
| Hep-G2 | Human Liver Cancer | 71.2 (12h), 53.4 (24h) | |
| SKOV-3 | Human Ovarian Cancer | - | |
| OVCAR-3 | Human Ovarian Cancer | - | |
| PANC-1 | Human Pancreatic Cancer | - | |
| HeLa | Human Cervical Cancer | 8.15 ± 1.16 | |
| UM-SCC-10A | Human Head and Neck Squamous Cell Carcinoma | 50 (24h), 25 (48h) | |
| PC3 | Human Prostate Cancer | - | |
| NCCIT | Human Testicular Cancer | - | |
| NTERA2 | Human Testicular Cancer | - |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol 3: Detection of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of this compound in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Reactive Oxygen Species Mediated Apoptosis in Pancreatic Carcinoma PANC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction | PLOS One [journals.plos.org]
Selecting appropriate negative controls for Isoalantolactone experiments
Welcome to the technical support center for researchers working with Isoalantolactone (IAT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and overcome common challenges, particularly in selecting appropriate negative controls.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most appropriate negative control for this compound (IAT) in cell-based assays?
Answer:
The selection of an appropriate negative control is critical for accurately interpreting the biological effects of this compound. The most common and essential negative control is a vehicle control .
-
Vehicle Control: Since this compound is a hydrophobic molecule, it is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), before being diluted in cell culture media.[1][2] The vehicle control consists of the same concentration of DMSO in the media as used for the IAT treatment, but without the IAT.[3] This is crucial because DMSO itself can have biological effects, including altering gene expression, affecting cell proliferation and differentiation, and inducing cellular stress.[4][5]
-
Untreated Control: In addition to the vehicle control, an untreated control group (cells in media alone) should be included. Comparing the vehicle control to the untreated control allows you to assess the effect of the solvent on your experimental system. If the vehicle control shows a significant difference from the untreated control, it may be necessary to lower the DMSO concentration.
-
Structurally Related Inactive Analog (Ideal but often unavailable): The ideal negative control would be a molecule that is structurally very similar to this compound but lacks its biological activity. Specifically, the α-methylene-γ-butyrolactone moiety is critical for the cytotoxic activity of IAT. A derivative where this functional group is modified, such as the 11,13-dihydro derivative, has been shown to have much weaker anti-proliferative activities. However, the commercial availability of such inactive analogs can be limited.
A logical workflow for selecting and validating your negative control is essential for robust experimental design.
FAQ 2: My vehicle control (DMSO) is showing toxicity or other effects in my assay. What should I do?
Answer:
Observing effects in your vehicle control group is a common issue that needs to be addressed to ensure the validity of your results. Here are troubleshooting steps to mitigate the impact of the vehicle control:
-
Determine the Maximum Tolerated DMSO Concentration: The sensitivity of cell lines to DMSO can vary significantly. It is essential to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect cell viability or the specific endpoint you are measuring. For most cell lines, the final concentration of DMSO should be kept at or below 0.5%, with 0.1% being a widely recommended safe level. Primary cells are often more sensitive.
-
Maintain a Consistent DMSO Concentration: Ensure that the final concentration of DMSO is the same across all experimental groups, including all concentrations of this compound. This is achieved by preparing a stock solution of IAT in 100% DMSO and then diluting it into the media.
-
Normalize Data to the Vehicle Control: If there is a minimal, non-significant effect of the DMSO, you should normalize the data from your IAT-treated groups to the vehicle control group. The percent inhibition or effect of IAT would be calculated relative to the vehicle control, which is set to 100% viability or 0% effect.
The following table provides a general guideline for DMSO tolerance in various cell lines. However, it is always best to determine this empirically for your specific cell line.
| Cell Type | General Max DMSO Concentration | Notes |
| Most Cancer Cell Lines | 0.5% - 1.0% | Some robust lines may tolerate up to 1%, but it's advisable to stay lower. |
| Primary Cells | ≤ 0.1% | Highly sensitive to solvent effects. |
| Stem Cells | ≤ 0.5% | Can be sensitive; toxicity should be carefully evaluated. |
FAQ 3: Are there any inactive analogs of this compound that can be used as a negative control?
Answer:
Using a structurally related but biologically inactive analog is a powerful strategy to demonstrate that the observed effects are specific to this compound's chemical structure and not due to non-specific interactions.
The biological activity of this compound and other sesquiterpene lactones is often attributed to the α,β-unsaturated carbonyl group in the lactone ring, which can undergo a Michael-type addition with nucleophiles like cysteine residues in proteins.
An ideal inactive analog would lack this reactive group. Research has shown that derivatives of this compound where the exocyclic double bond at the 11,13 position is reduced (11,13-dihydrothis compound) exhibit significantly weaker anti-proliferative activity.
While these compounds may not be readily available commercially, they represent the gold standard for a negative control in mechanistic studies. If you are performing medicinal chemistry or have access to synthetic chemistry resources, synthesizing such an analog would greatly strengthen your findings.
Experimental Protocols
Protocol 1: Determining Vehicle (DMSO) Toxicity using MTT Assay
This protocol outlines the steps to determine the maximum tolerated concentration of DMSO for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete culture medium to achieve final concentrations ranging from, for example, 0.05% to 2.0%. Also, include a "media only" control.
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "media only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Visualizations
Diagram 1: Decision Workflow for Selecting Negative Controls
This diagram illustrates the logical steps to select and validate appropriate negative controls for your this compound experiments.
Caption: Workflow for selecting appropriate negative controls.
Diagram 2: Signaling Pathway of this compound-Induced Apoptosis
This diagram shows a simplified signaling pathway often implicated in this compound's mechanism of action, leading to apoptosis.
Caption: IAT-induced apoptosis signaling pathway.
References
Interpreting complex data from Isoalantolactone mechanism of action studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Isoalantolactone (IATL).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability assay (e.g., MTT) results show a different IC50 value for this compound than what is reported in the literature. What could be the cause?
A1: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to IATL. For example, the IC50 in HeLa cells has been reported at 8.15 ± 1.16 μM, while in prostate cancer cells like PC-3 and DU145, inhibitory effects are seen at concentrations up to 60 μM[1][2].
-
Treatment Duration: The length of exposure to IATL will significantly impact cell viability. Ensure your incubation times are consistent with the protocols you are referencing.
-
Assay Conditions: Factors such as cell seeding density, serum concentration in the media, and the specific viability assay used can all influence the outcome.
-
Compound Purity and Solvent: Verify the purity of your IATL stock. The solvent (commonly DMSO) concentration should be kept low and consistent across experiments, with an appropriate vehicle control.
Q2: I am not observing the expected increase in apoptosis after IATL treatment in my flow cytometry analysis (Annexin V/PI staining). How can I troubleshoot this?
A2: If you are not seeing an increase in apoptosis, consider the following:
-
Concentration and Time-Dependence: Apoptosis induction by IATL is both dose- and time-dependent[3]. You may need to perform a time-course experiment or increase the IATL concentration.
-
Cell Cycle Arrest: IATL can induce cell cycle arrest (e.g., at G0/G1, S, or G2/M phase) which can precede apoptosis[4][5]. Analyze the cell cycle distribution of your treated cells. It's possible the cells are arrested but have not yet committed to apoptosis at your chosen time point.
-
Cytoprotective Autophagy: In some cancer cells, such as colorectal cancer, IATL can induce cytoprotective autophagy, which can counteract the apoptotic effect. Consider co-treatment with an autophagy inhibitor like chloroquine (CQ) or Bafilomycin A1 (Baf-A1) to see if this enhances apoptosis.
-
ROS Scavenging: The pro-apoptotic effects of IATL are often mediated by an increase in Reactive Oxygen Species (ROS). If your cell culture medium contains high levels of antioxidants, or if the cells have a very robust endogenous antioxidant capacity, the effect of IATL may be blunted. Pre-treatment with N-acetylcysteine (NAC), a ROS scavenger, can be used as a negative control to confirm the role of ROS.
Q3: My Western blot results for p-STAT3 are inconsistent after IATL treatment. What should I check?
A3: Inconsistent phosphorylation status of STAT3 can be challenging. Here are some troubleshooting steps:
-
Constitutive Activation: STAT3 must be constitutively active in your cell line to observe inhibition. For instance, DU145 prostate cancer cells show high constitutive p-STAT3 levels, whereas PC-3 cells show very low levels. Verify the basal p-STAT3 (Tyr705) levels in your untreated cells.
-
Rapid Dephosphorylation: The inhibition of STAT3 phosphorylation can be a rapid event. You may need to harvest cell lysates at earlier time points following IATL treatment.
-
ROS-Dependence: IATL's effect on STAT3 phosphorylation can be dependent on ROS production. The effects of IATL on p-STAT3 have been shown to be reversed by pretreatment with NAC. Ensure your experimental conditions are not interfering with ROS generation.
-
Loading and Transfer: Always use a total STAT3 antibody as a loading control for p-STAT3 to normalize for any changes in total protein expression, which IATL has also been reported to decrease. Ensure efficient protein transfer and use appropriate phosphatase inhibitors in your lysis buffer.
Q4: I am trying to confirm NF-κB inhibition but my reporter assay results are ambiguous. What other experiments can I perform?
A4: While a reporter assay is a good starting point, its results can be influenced by off-target effects. To confirm NF-κB inhibition, you should:
-
Assess p65 Subunit Translocation: Use immunofluorescence or Western blotting of nuclear/cytoplasmic fractions to directly visualize whether the NF-κB p65 subunit is being retained in the cytoplasm and blocked from entering the nucleus after IATL treatment.
-
Examine IKKβ Phosphorylation: IATL has been shown to inhibit the kinase activity of IKKβ, which is upstream of NF-κB activation. A Western blot for phosphorylated IKKβ can provide more specific evidence of pathway inhibition.
-
Analyze Downstream Target Genes: Measure the expression of NF-κB target genes known to be involved in cell survival and inflammation, such as Bcl-2, COX-2, and survivin, via qRT-PCR or Western blot. A decrease in their expression would support NF-κB pathway inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HeLa | Cervical Cancer | MTT | 8.15 ± 1.16 µM | |
| PC-3 | Prostate Cancer | MTT | ~30 µM | |
| DU-145 | Prostate Cancer | MTT | ~40 µM | |
| PANC-1 | Pancreatic Cancer | MTT | Growth inhibition observed at 20-40 µM | |
| SK-MES-1 | Lung Squamous Carcinoma | MTT | Growth inhibition observed at 20-40 µM | |
| HCT116 | Colorectal Cancer | MTT | Growth inhibition observed |
Table 2: Effect of this compound on Protein Expression
| Protein Target | Effect | Cell Line(s) | Concentration/Time | Reference |
| p-STAT3 (Tyr705) | Decrease | DU145 | 10-40 µM for 12h | |
| Total STAT3 | Decrease | DU145 | 10-40 µM for 12h | |
| Nuclear NF-κBp65 | Decrease | U2OS | Not specified | |
| Bax | Increase | PANC-1, SK-MES-1, U2OS | Dose-dependent | |
| Bcl-2 | Decrease | PANC-1, SK-MES-1, U2OS | Dose-dependent | |
| Cleaved Caspase-3 | Increase | PANC-1, SK-MES-1 | Dose-dependent | |
| Cleaved PARP | Increase | SK-MES-1, HCT116 | Dose-dependent | |
| p-Akt (Ser473) | Decrease | HCT116 | Not specified | |
| p-mTOR (Ser2448) | Decrease | HCT116 | Not specified | |
| Death Receptor 5 (DR5) | Increase | ECA109, U2OS | Not specified |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cells (e.g., 8 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound (e.g., 0-60 µM) in complete growth medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Include a vehicle-only control.
-
Replace the medium in the wells with the IATL-containing medium and incubate for the desired duration (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following IATL treatment.
-
Methodology:
-
Seed cells in 6-well plates and treat with various concentrations of IATL for a specified time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells immediately using a flow cytometer.
-
Interpretation: Annexin V-negative/PI-negative cells are live; Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
3. Western Blotting
-
Objective: To detect changes in the expression levels of specific proteins in key signaling pathways.
-
Methodology:
-
Treat cells with IATL for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and a CCD-based imager.
-
Normalize the protein of interest to a loading control like GAPDH or β-actin.
-
4. Intracellular ROS Detection
-
Objective: To measure the generation of reactive oxygen species within cells after IATL treatment.
-
Methodology:
-
Treat cells with IATL for the appropriate duration. Include a positive control (e.g., H₂O₂) and a negative control (pretreatment with NAC).
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.
-
Signaling Pathways and Workflow Visualizations
The following diagrams illustrate the key mechanisms of action for this compound and a general experimental workflow.
Caption: Overview of this compound's primary mechanisms of action.
Caption: IATL inhibits STAT3 signaling via ROS and direct interaction.
Caption: IATL blocks the NF-κB pathway by inhibiting IKKβ activity.
Caption: A logical workflow for investigating IATL's anticancer effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Reactive Oxygen Species Mediated Apoptosis in Pancreatic Carcinoma PANC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a review on its pharmacological effects [frontiersin.org]
- 5. This compound induces intrinsic apoptosis through p53 signaling pathway in human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isoalantolactone Demonstrates Potent Anti-Cancer Efficacy in Xenograft Models, Outperforming and Sensitizing Standard Chemotherapy
For Immediate Release
A comprehensive review of recent preclinical studies provides compelling evidence for the anti-cancer efficacy of Isoalantolactone (IATL), a natural sesquterpene lactone, in various xenograft models. The data, summarized below, indicates that IATL not only significantly inhibits tumor growth as a standalone agent but also enhances the therapeutic effects of standard chemotherapeutic drugs like cisplatin, particularly in resistant cancers. This guide offers a comparative analysis of IATL's performance against control and cisplatin treatments, supported by detailed experimental data and an exploration of its molecular mechanisms.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been validated across multiple cancer types in vivo. The following tables summarize the quantitative data from key xenograft studies, comparing the effects of IATL to vehicle controls and the chemotherapeutic agent cisplatin.
Table 1: Efficacy of this compound in Pancreatic Cancer Xenograft Models [1][2]
| Cell Line | Treatment Group | Mean Final Tumor Weight (g) | Percentage Tumor Growth Inhibition |
| PANC-1 | Vehicle | 3.0 ± 0.26 | - |
| IATL | 1.16 ± 0.06 | 61.3% | |
| AsPC-1 | Vehicle | 2.5 ± 0.2 | - |
| IATL | 1.01 ± 0.12 | 59.6% | |
| BxPC-3 | Vehicle | 3.26 ± 0.21 | - |
| IATL | 1.29 ± 0.10 | 60.4% |
Table 2: Comparative Efficacy of this compound and Cisplatin in a Cisplatin-Resistant Ovarian Cancer Xenograft Model (A2780cisR) [3][4]
| Treatment Group | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition |
| Control | ~1200 | - |
| IATL | ~600 | ~50% |
| Cisplatin | ~1000 | ~16.7% |
| IATL + Cisplatin | ~300 | ~75% |
Table 3: Comparative Efficacy of this compound and Cisplatin in a Prostate Cancer Xenograft Model [5]
| Treatment Group | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) |
| Control | ~1000 | ~0.8 |
| IATL | ~600 | ~0.5 |
| Cisplatin | ~700 | ~0.6 |
| IATL + Cisplatin | ~200 | ~0.2 |
The data clearly indicates that this compound significantly suppresses tumor growth in pancreatic, and in cisplatin-resistant ovarian and prostate cancer models. Notably, in the cisplatin-resistant ovarian cancer model, IATL monotherapy was substantially more effective than cisplatin monotherapy. Furthermore, the combination of IATL and cisplatin resulted in the most significant tumor growth inhibition in both ovarian and prostate cancer models, suggesting a synergistic relationship.
Molecular Mechanisms of this compound's Anti-Cancer Activity
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis, and survival. Key targeted pathways include the PI3K/Akt, Wnt, and MAPK/ERK pathways.
In pancreatic cancer, IATL has been shown to inhibit the EGF-PI3K-Skp2-Akt signaling axis and the canonical Wnt pathway, leading to decreased proliferation and increased apoptosis. In cisplatin-resistant ovarian cancer, IATL overcomes resistance by inhibiting glycolysis and modulating the MAPK and AKT survival signaling pathways. The combination of IATL and cisplatin enhances the activation of the pro-apoptotic JNK signaling pathway.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following provides a generalized methodology for the xenograft experiments cited in this guide. Specific details may vary between individual studies.
Cell Lines and Culture: Human cancer cell lines (e.g., PANC-1, AsPC-1, BxPC-3 for pancreatic cancer; A2780cisR for ovarian cancer; DU145, PC-3 for prostate cancer) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Models: Athymic nude mice (e.g., BALB/c nude mice), typically 4-6 weeks old, were used for the xenograft studies. The animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
Xenograft Tumor Implantation: A suspension of cancer cells (typically 1 x 106 to 5 x 106 cells in 100-200 µL of PBS or media) was injected subcutaneously into the flank of each mouse. Tumors were allowed to grow to a palpable size (e.g., 50-100 mm³) before the commencement of treatment.
Treatment Regimen: Mice were randomly assigned to different treatment groups:
-
Vehicle Control: Administered with the vehicle used to dissolve IATL and/or cisplatin (e.g., PBS, corn oil).
-
This compound (IATL): Administered at a specified dose and schedule (e.g., 10-20 mg/kg, intraperitoneally or orally, daily or on alternate days).
-
Cisplatin: Administered at a specified dose and schedule (e.g., 2-5 mg/kg, intraperitoneally, weekly).
-
Combination Therapy: Administered with both IATL and cisplatin according to a predetermined schedule.
Tumor Measurement and Data Analysis: Tumor volume was measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2. At the end of the study, mice were euthanized, and tumors were excised and weighed. Body weight was also monitored throughout the study as an indicator of toxicity. Statistical analysis was performed using appropriate methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
Caption: Generalized workflow for xenograft model experiments.
Conclusion
The presented data strongly supports the potential of this compound as a promising anti-cancer agent. Its ability to inhibit tumor growth, particularly in chemotherapy-resistant models, and to synergize with existing drugs like cisplatin, warrants further investigation and development. The detailed mechanisms of action, involving the modulation of key cancer-related signaling pathways, provide a solid foundation for its clinical translation. Researchers and drug development professionals are encouraged to consider this compound in their efforts to develop novel and more effective cancer therapies.
References
- 1. This compound inhibits pancreatic cancer proliferation by regulation of PI3K and Wnt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic cancer proliferation by regulation of PI3K and Wnt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Suppresses Glycolysis and Resensitizes Cisplatin-Based Chemotherapy in Cisplatin-Resistant Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Increases the Sensitivity of Prostate Cancer Cells to Cisplatin Treatment by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Isoalantolactone versus Alantolactone: a comparative bioactivity study
A Comparative Bioactivity Study: Isoalantolactone vs. Alantolactone
This compound and its isomer, alantolactone, are naturally occurring sesquiterpene lactones predominantly isolated from the roots of plants such as Inula helenium (Elecampane).[1][2][3] Both compounds have garnered significant attention within the scientific community for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] This guide provides a comparative analysis of their bioactivities, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of this compound and alantolactone.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Cell Line | Cancer Type | This compound (IC₅₀ µM) | Alantolactone (IC₅₀ µM) | Reference |
| HeLa | Cervical Cancer | 8.15 ± 1.16 | - | |
| PANC-1 | Pancreatic Cancer | ~30 (qualitative) | ~30 (qualitative) | |
| MDA-MB-231 | Breast Cancer | - | 40 | |
| HUVEC | Endothelial Cells | - | 14.2 | |
| MK-1 | Human gastric carcinoma | Effective Inhibition | Effective Inhibition | |
| B16F10 | Murine melanoma | Effective Inhibition | Effective Inhibition |
Note: Direct comparative IC₅₀ values are limited in the reviewed literature. Many studies confirm activity without providing specific comparative data points.
Table 2: Comparative Anti-inflammatory Activity
| Assay | Cell Line | Measurement | This compound | Alantolactone | Reference |
| LPS-induced Inflammation | RAW 264.7 | NO, TNF-α, IL-1β Production | Attenuates production | Suppresses NF-κB activation | |
| LPS-induced Inflammation | BV2 microglia | NO, PGE₂, TNF-α, IL-1β Production | Attenuates production | - | |
| NF-κB Inhibition | Various | IκB/IKK Phosphorylation | Suppresses activation | Suppresses activation |
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Microorganism | Type | This compound (MIC µg/mL) | Alantolactone (MIC µg/mL) | Reference |
| Candida albicans | Fungus | - | 18 - 72 | |
| Candida krusei | Fungus | - | 18 - 72 | |
| Candida tropicalis | Fungus | - | 18 - 72 | |
| Candida glabrata | Fungus | - | 18 - 72 | |
| Mycobacterium tuberculosis | Bacterium | 32 | - | |
| Staphylococcus aureus | Bacterium | >1024 (synergistic w/ Penicillin G) | - | |
| Bacillus subtilis | Bacterium | 425 | - | |
| Escherichia coli | Bacterium | 725 | - |
Key Signaling Pathways
Both this compound and alantolactone exert their effects by modulating multiple critical signaling pathways that are often deregulated in cancer and inflammatory diseases. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are prominent targets.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
-
Workflow Diagram
General workflow for an MTT-based cytotoxicity assay. -
Methodology
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and alantolactone in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at the desired concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Methodology
-
Cell Culture and Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound or alantolactone for 1-2 hours.
-
Stimulation: Induce inflammation by stimulating the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Methodology
-
Inoculum Preparation: Culture the target microorganism (bacteria or fungi) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration, typically 5 x 10⁵ CFU/mL for bacteria.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound and alantolactone in a 96-well microtiter plate using a suitable broth medium. The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control (inoculum without test compound) and a negative control (broth only) to ensure the validity of the experiment.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm. A growth indicator like resazurin can also be used for clearer endpoint determination.
-
Conclusion
Both this compound and alantolactone are potent bioactive sesquiterpene lactones with significant therapeutic potential. While they often exhibit similar activities by targeting overlapping signaling pathways like NF-κB, subtle differences in their efficacy against specific cancer cell lines or microbial strains exist. The data suggests that alantolactone has been more extensively studied for its antifungal properties, while this compound shows promise as an antimycobacterial agent and a synergistic partner for conventional antibiotics. Further direct comparative studies are necessary to fully elucidate their structure-activity relationships and determine their specific therapeutic advantages. The protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to explore and validate the pharmacological effects of these compounds.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptosis pathways in cancer with alantolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting apoptosis pathways in cancer with alantolactone and this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthetic and Pharmacological Activities of Alantolactone and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Power of Isoalantolactone and Cisplatin: A Comparative Guide for Cancer Therapy Advancement
For Immediate Release
In the relentless pursuit of more effective cancer treatments, the combination of natural compounds with conventional chemotherapy is a burgeoning field of research. This guide provides a comprehensive comparison of the synergistic effects of Isoalantolactone (IATL), a sesquiterpene lactone, with the widely used chemotherapeutic agent cisplatin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the enhanced anti-cancer efficacy and underlying molecular mechanisms of this promising combination therapy.
The amalgamation of this compound and cisplatin has demonstrated significant potential in preclinical studies, particularly in overcoming cisplatin resistance, a major hurdle in clinical oncology. The data presented herein, compiled from multiple studies, showcases the synergistic action in various cancer models, including prostate and ovarian cancer.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and cisplatin has been quantified using several key metrics, including the half-maximal inhibitory concentration (IC50), the combination index (CI), apoptosis induction, and in vivo tumor growth inhibition. A CI value of less than 1 is indicative of a synergistic effect.
| Cancer Type | Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Apoptosis Rate (%) | Reference |
| Prostate Cancer | DU145 | IATL | 20 | < 1 | - | [1] |
| Cisplatin | 15 | [1] | ||||
| IATL + Cisplatin | - | Synergistic | 35% (vs. ~10-15% for single agents) | [1] | ||
| PC-3 | IATL | 25 | < 1 | - | [1] | |
| Cisplatin | 20 | [1] | ||||
| IATL + Cisplatin | - | Synergistic | 40% (vs. ~12-18% for single agents) | |||
| Ovarian Cancer | A2780cisR | IATL | ~12 | - | - | |
| Cisplatin | >40 µg/mL | |||||
| IATL (10µM) + Cisplatin | ~10 µg/mL | - | Increased vs. single agents | |||
| SNU-8cisR | IATL | ~15 | - | - | ||
| Cisplatin | >40 µg/mL | |||||
| IATL (10µM) + Cisplatin | ~15 µg/mL | - | Increased vs. single agents |
In Vivo Tumor Growth Inhibition
Animal xenograft models provide crucial evidence for the clinical potential of this combination therapy. Studies have consistently shown that the co-administration of this compound and cisplatin leads to a more significant reduction in tumor volume and weight compared to either agent alone.
| Cancer Type | Animal Model | Treatment Groups | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Prostate Cancer | Nude mice with DU145 xenografts | Vehicle | - | - | |
| IATL (5 mg/kg) | Significant | Significant | |||
| Cisplatin (1 mg/kg) | Significant | Significant | |||
| IATL + Cisplatin | Most Significant | Most Significant | |||
| Ovarian Cancer | Nude mice with A2780cisR xenografts | Control | - | - | |
| IATL (20 mg/kg) | Significant | Significant | |||
| Cisplatin (2.5 mg/kg) | Not Significant | Not Significant | |||
| IATL + Cisplatin | Further Decreased | Further Decreased |
Deciphering the Molecular Synergy: Signaling Pathways
The enhanced anti-cancer effect of the this compound and cisplatin combination is attributed to their concerted action on multiple signaling pathways. A key mechanism involves the excessive accumulation of intracellular reactive oxygen species (ROS). This oxidative stress triggers endoplasmic reticulum (ER) stress and activates the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptosis. In cisplatin-resistant ovarian cancer, this compound has been shown to suppress glycolysis, a key metabolic pathway that these resistant cells rely on for survival.
References
Synthetic Isoalantolactone Derivatives Demonstrate Enhanced Bioactivity Over Natural Product
A comprehensive analysis of recent studies reveals that synthetic derivatives of isoalantolactone, a naturally occurring sesquiterpene lactone, exhibit significantly enhanced biological activities, particularly in anti-inflammatory and anticancer applications, when compared to the parent compound. These findings, supported by robust experimental data, open new avenues for the development of more potent and specific therapeutic agents.
Natural this compound, isolated from the roots of Inula helenium, has long been recognized for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] However, recent advancements in medicinal chemistry have led to the synthesis of a wide array of this compound derivatives with improved efficacy and target specificity. This guide provides a comparative overview of the bioactivity of these synthetic analogues versus the natural product, supported by quantitative data and detailed experimental methodologies.
Comparative Bioactivity Data
The superior performance of synthetic derivatives is most evident in their potent inhibition of the NLRP3 inflammasome, a key mediator of inflammation. One study synthesized 64 this compound derivatives and found that the most promising compound, derivative 49 , exhibited an IC50 value of 0.29 μM for inhibiting nigericin-induced IL-1β release in THP-1 cells. This is approximately 27-fold more potent than natural this compound, which has an IC50 of 7.86 μM.[3][4]
In the realm of anticancer research, derivatives of 1β-hydroxy alantolactone, a related natural product, have also shown promising results. While the natural compound itself displayed some cytotoxicity, its oxidized derivative demonstrated slightly stronger activity against a panel of cancer cell lines, with IC50 values ranging from 3.2 to 6.4 μM, comparable to the positive control etoposide.[5] Conversely, esterification or modification of the C13-methylene group of 1β-hydroxy alantolactone led to a decrease or complete loss of cytotoxic activity.
The antimicrobial and insecticidal activities of this compound and its derivatives have also been investigated. While some synthetic derivatives showed improved adulticidal activity against Aedes aegypti compared to the natural product, others demonstrated weaker or comparable larvicidal and antifungal effects. For instance, one synthetic analog showed the best adulticidal activity with an LC50 of 1.76 μ g/mosquito , surpassing natural this compound. In terms of antifungal properties, a synthetic analog of alantolactone was more effective against certain plant pathogens than the parent compound.
| Compound/Derivative | Bioactivity | Cell Line/Organism | IC50/LC50/MIC | Reference |
| Natural this compound | NLRP3 Inflammasome Inhibition | THP-1 cells | 7.86 μM | |
| Synthetic Derivative 49 | NLRP3 Inflammasome Inhibition | THP-1 cells | 0.29 μM | |
| 1β-hydroxy alantolactone (Natural) | Cytotoxicity | HeLa, PC-3, HEp-2, HepG2 | 3.2–6.4 μM | |
| Oxidized derivative of 1β-hydroxy alantolactone | Cytotoxicity | HeLa, PC-3, HEp-2, HepG2 | Comparable to etoposide | |
| Natural this compound | Larvicidal activity | Aedes aegypti larvae | - | |
| Synthetic Derivative 7 | Larvicidal activity | Aedes aegypti larvae | 14.4 μg/mL | |
| Natural this compound | Adulticidal activity | Aedes aegypti adults | - | |
| Synthetic Derivative 8 | Adulticidal activity | Aedes aegypti adults | 1.76 μ g/mosquito |
Signaling Pathways Modulated by this compound
This compound and its derivatives exert their biological effects by modulating several key signaling pathways implicated in inflammation and cancer.
One of the primary mechanisms of action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This compound has been shown to restrain the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
In cancer cells, this compound has been found to induce apoptosis through the p53 signaling pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and activation of caspase-3.
Furthermore, this compound has been shown to inhibit the PI3K/Akt and Wnt signaling pathways, both of which are crucial for cancer cell proliferation and survival. By targeting these multiple, often deregulated, signaling pathways, this compound and its derivatives demonstrate significant potential as multi-targeted therapeutic agents.
Experimental Protocols
NLRP3 Inflammasome Inhibition Assay
-
Cell Line: Human monocytic THP-1 cells.
-
Method: THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The cells are then primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β. Subsequently, the cells are treated with various concentrations of this compound or its derivatives, followed by stimulation with nigericin to activate the NLRP3 inflammasome. The concentration of secreted IL-1β in the supernatant is measured by ELISA. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the IL-1β release.
Cytotoxicity Assay
-
Cell Lines: Various cancer cell lines (e.g., HeLa, PC-3, HEp-2, HepG2).
-
Method: The cytotoxic activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
NF-κB Signaling Pathway Analysis
-
Cell Line: RAW 264.7 macrophages.
-
Method: Cells are pre-treated with this compound or its derivatives before stimulation with LPS. The activation of the NF-κB pathway can be assessed by various methods, including Western blotting to measure the phosphorylation of IKK and IκBα, and the nuclear translocation of the p65 subunit of NF-κB. The expression of NF-κB target genes, such as TNF-α and IL-6, can be quantified by RT-qPCR or ELISA.
Conclusion
The comparative analysis of natural this compound and its synthetic derivatives underscores the significant potential of chemical synthesis to enhance the therapeutic properties of natural products. The development of derivatives with markedly improved bioactivity, such as the potent NLRP3 inflammasome inhibitor derivative 49, highlights the promise of this approach for creating novel and effective treatments for a range of diseases, from inflammatory disorders to cancer. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Pharmacological Activities of Alantolactone and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel this compound-Based Derivatives as Potent NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating STAT3 as a Direct Target of Isoalantolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated oncogenic transcription factor in numerous human cancers, making it a prime target for therapeutic intervention. Isoalantolactone (IATL), a natural sesquiterpene lactone, and its isomer Alantolactone (ALT), have emerged as promising STAT3 inhibitors. This guide provides a comprehensive comparison of experimental data validating the direct interaction between IATL/ALT and STAT3, alongside a comparison with other known STAT3 inhibitors.
Direct Binding Affinity and Cellular Target Engagement
The direct binding of a compound to its target protein is a critical validation step. While molecular docking studies have suggested that IATL and ALT bind to the SH2 domain of STAT3, biophysical assays provide quantitative evidence of this interaction.[1][2][3] A Cellular Thermal Shift Assay (CETSA) has been employed to confirm the direct binding of IATL to STAT3 in a cellular context.[4]
Table 1: Comparison of Binding Affinity and Target Engagement
| Compound | Method | Target | Reported Affinity (Kd) | Cellular Target Engagement |
| This compound (IATL) | Cellular Thermal Shift Assay (CETSA) | STAT3 | - | Confirmed |
| Alantolactone (ALT) | Molecular Docking | STAT3 (SH2 Domain) | - | Inferred |
| BP-1-102 | Surface Plasmon Resonance (SPR) | STAT3 | 504 nM | Yes |
| Stattic | - | STAT3 (SH2 Domain) | - | Yes |
Note: "-" indicates data not found in the reviewed literature.
Inhibition of STAT3 Phosphorylation
The activation of STAT3 is dependent on its phosphorylation at the Tyr705 residue. The inhibitory effect of IATL and ALT on this crucial step has been demonstrated in various cancer cell lines.
Table 2: Inhibition of STAT3 Phosphorylation
| Compound | Cell Line | Assay | Key Findings |
| This compound (IATL) | Melanoma cells | Western Blot | Inhibited STAT3 activation. |
| Alantolactone (ALT) | Mouse Chondrocytes | Western Blot | Restrained IL-1β-induced phosphorylation of STAT3 in a dose-dependent manner (2.5, 5, and 10 μM). |
| A549 Lung Cancer Cells | Western Blot | Suppressed constitutive and inducible STAT3 phosphorylation at Tyr705 in a dose-dependent manner. | |
| PC3 Prostate Cancer Cells | Western Blot | Suppressed STAT3 phosphorylation at non-toxic concentrations (0.01 and 0.1 μM) after 72h. | |
| MDA-MB-231 Breast Cancer Cells | Western Blot | Effectively suppressed both constitutive and inducible STAT3 activation at Tyr705. | |
| BP-1-102 | AGS Gastric Cancer Cells | Western Blot | Markedly suppressed p-STAT3 (Y705) in a time- and dose-dependent manner. |
| Stattic | T-ALL Cells | Western Blot | Significantly suppressed the expression of phosphorylated STAT3. |
| Nasopharyngeal Carcinoma Cells | Western Blot | Blocked STAT3 activation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to validate the interaction between this compound and STAT3.
Cellular Thermal Shift Assay (CETSA)
This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound (at desired concentrations) or a vehicle control (e.g., DMSO) and incubate for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an antibody specific for STAT3. An increased amount of soluble STAT3 in the this compound-treated samples at higher temperatures, compared to the vehicle control, indicates direct binding and stabilization.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-mediated transcription. Include an unstimulated control.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the this compound-treated, IL-6-stimulated cells compared to the vehicle-treated, IL-6-stimulated cells indicates inhibition of STAT3 transcriptional activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of this compound.
References
- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts anti-melanoma effects via inhibiting PI3K/AKT/mTOR and STAT3 signaling in cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoalantolactone's Anti-Inflammatory Efficacy in Macrophage and Microglial Cell Lines
For Immediate Release
A comprehensive review of existing in-vitro studies reveals Isoalantolactone as a potent inhibitor of key inflammatory pathways in both RAW 264.7 macrophages and BV2 microglial cells. This guide provides a comparative analysis of its effects, detailed experimental protocols, and a visual representation of its mechanism of action, offering a valuable resource for researchers in immunology and drug discovery.
This compound (IAL), a naturally occurring sesquiterpene lactone, has demonstrated significant anti-inflammatory properties across various cell types. This comparison guide synthesizes data from multiple studies to cross-validate its effects, focusing on two commonly used cell lines in inflammation research: the murine macrophage cell line RAW 264.7 and the murine microglial cell line BV2. Both cell types play a crucial role in the inflammatory response, with macrophages being key players in peripheral inflammation and microglia acting as the resident immune cells of the central nervous system.
The primary mechanism underlying this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2][3] By blocking this pathway, IAL effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria that mimics bacterial infection.
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 and BV2 cells.
| Cell Line | Inflammatory Mediator | This compound Concentration | % Inhibition / Effect |
| RAW 264.7 Macrophages | Nitric Oxide (NO) | Dose-dependent | Significant reduction |
| TNF-α | Dose-dependent | Significant reduction | |
| IL-6 | Dose-dependent | Significant reduction | |
| BV2 Microglia | Nitric Oxide (NO) | Dose-dependent | Significant reduction[4] |
| TNF-α | Dose-dependent | Significant reduction[4] | |
| IL-1β | Dose-dependent | Attenuated production | |
| IL-6 | Not specified | Not specified |
Note: The table represents a synthesis of findings from multiple sources. Direct comparison of IC50 values is challenging due to variations in experimental conditions across studies.
Experimental Protocols
The following are detailed methodologies for investigating the anti-inflammatory effects of this compound in RAW 264.7 and BV2 cell lines.
RAW 264.7 Macrophage Culture and Treatment
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For experiments, cells are typically seeded in 96-well plates at a density of 1-2 x 10^5 cells/mL for nitric oxide and cytokine assays, or in larger plates for protein and RNA analysis, and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (typically in the range of 1-50 µM) for 1-2 hours.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for a specified duration (e.g., 24 hours for NO and cytokine measurements).
BV2 Microglia Culture and Treatment
-
Cell Culture: BV2 microglia are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For experiments, BV2 cells are seeded in appropriate culture plates and allowed to adhere.
-
Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, cells are stimulated with LPS (typically 100 ng/mL to 1 µg/mL) for the desired time period.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Assays (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against key proteins in the NF-κB pathway (e.g., p-IKKβ, p-IκBα, p-p65) and β-actin as a loading control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a general experimental workflow.
References
- 1. Frontiers | this compound: a review on its pharmacological effects [frontiersin.org]
- 2. This compound inhibits IKKβ kinase activity to interrupt the NF‐κB/COX‐2‐mediated signaling cascade and induces apoptosis regulated by the mitochondrial translocation of cofilin in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound on LPS-stimulated BV2 microglia cells through activating GSK-3β-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Isoalantolactone from different plant sources
A Comparative Analysis of Isoalantolactone from Diverse Plant Origins
This guide provides a comprehensive comparative analysis of this compound, a bioactive sesquiterpene lactone, isolated from various plant sources. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on yield and biological performance, supported by experimental data and detailed protocols.
Data Presentation
The quantitative data on this compound yield and its biological activities are summarized in the tables below for straightforward comparison.
Table 1: Comparative Yield of this compound from Various Plant Sources
| Plant Source | Part Used | Extraction/Analysis Method | This compound Content | Reference |
| Inula helenium | Roots | 70% Ethanol Extraction / HPLC | 7.7 mg/g of extract | [1] |
| Inula helenium | Roots | 30% Ethanol Extraction / HPLC | 2.18 mg/g of extract | [1] |
| Inula helenium subsp. turcoracemosa | Roots | Methanol Extraction / RP-HPLC | 1.63% (w/w) of dried roots (as part of an isomeric mixture) | [2][3][4] |
| Inula racemosa | Roots | Methanol Extraction / HPLC | 988.59 µg/10 mg of dried roots | |
| Inula racemosa | Roots | Lyophilized Extract / GC-MS | 35.85% of the extract |
Table 2: Summary of Key Biological Activities of this compound
| Biological Activity | Target/Model | Key Findings | Plant Source (if specified) | Reference |
| Anticancer | Pancreatic Cancer Cells (PANC-1, AsPC-1, BxPC-3) | Inhibited proliferation, migration, and invasion; induced apoptosis via inhibition of PI3K and Wnt signaling pathways. | Inula helenium | |
| Anticancer | Gynecologic Cancer Cell Lines & S180 Xenografts | Exhibited significant growth inhibitory activities. | Inula helenium | |
| Anticancer | Prostate Cancer Cells (PC3) | Induced ROS-dependent apoptosis associated with dissipation of mitochondrial membrane potential and caspase-3 activation. | Not specified | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Exerts anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. | Not specified | |
| Anti-inflammatory | SH-SY5Y Cells | Exerts effects through the Nrf2-Keap1 and inhibition of the NF-κB signaling pathways. | Inula britannica (extract) | |
| Antimicrobial | Candida albicans | Inhibits fungal growth by reducing ergosterol levels. | Inula helenium | |
| Chemopreventive | Hepa1c1c7 & HepG2-C8 Cells | Induces phase 2 detoxifying enzymes via nuclear translocation of Nrf2. | Inula helenium |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Extraction and Isolation of this compound from Inula helenium
This protocol is based on methodologies described for isolating sesquiterpene lactones from Inula species.
-
Preparation : Air-dry the roots of the plant material (e.g., Inula helenium) and crush them into a coarse powder.
-
Extraction : Macerate the powdered roots (e.g., 10 kg) in 95% ethanol for 48 hours at room temperature. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Partitioning : Suspend the crude extract in warm water and partition it with an organic solvent such as ethyl acetate or n-hexane to separate compounds based on polarity.
-
Chromatography :
-
Evaporate the solvent from the desired fraction under reduced pressure.
-
Subject the resulting extract to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of petroleum ether/ethyl acetate, starting with a high ratio of petroleum ether (e.g., 20:1) and gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC), spraying with a vanillin-sulfuric acid reagent to visualize spots.
-
-
Purification : Combine fractions containing this compound and perform further purification steps like preparative TLC or recrystallization to obtain the pure compound.
Protocol 2: Quantification of this compound by RP-HPLC
This protocol is a standard method for the quantitative analysis of this compound.
-
Apparatus : An HPLC system equipped with a photodiode array (PDA) detector and a C18 column (e.g., 4.6 mm x 250 mm, 5.0 µm).
-
Chromatographic Conditions :
-
Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) or acetonitrile and 0.04% phosphate buffer (50:50 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 194 nm or 205 nm.
-
-
Sample Preparation :
-
Accurately weigh and dissolve a known amount of the plant extract or purified compound in methanol to prepare a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration :
-
Prepare a series of standard solutions of pure this compound at different known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Quantification : Inject the prepared sample solution, measure the peak area corresponding to this compound, and determine its concentration using the calibration curve.
Protocol 3: In Vitro Anticancer Activity - Cell Viability (CCK-8 Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
-
Cell Culture : Seed pancreatic cancer cells (e.g., PANC-1) into 96-well plates at a suitable density and culture for 24 hours in DMEM or RPMI 1640 medium supplemented with 10% FBS.
-
Treatment : Dissolve this compound in DMSO to create a stock solution. Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO) group.
-
Assay :
-
After the treatment period, remove the supernatant.
-
Add 100 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 2 hours at 37°C.
-
-
Measurement : Quantify cell viability by measuring the absorbance at 450 nm using a spectrophotometer.
-
Calculation : Calculate cell viability as a percentage relative to the control group: (ODtreated / ODcontrol) × 100%.
Visualizations
The following diagrams illustrate key experimental and biological pathways related to this compound.
Caption: Experimental workflow for the isolation, purification, and analysis of this compound.
Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway by this compound.
Caption: this compound's inhibitory effects on PI3K/Akt and Wnt anticancer signaling pathways.
References
Validating the safety and toxicity profile of Isoalantolactone in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety and toxicity profile of Isoalantolactone (IAL) with established chemotherapeutic agents. The data presented is compiled from various preclinical studies to assist researchers in evaluating its potential as a novel anti-cancer agent.
In Vitro Cytotoxicity
This compound has demonstrated selective cytotoxicity against various cancer cell lines, with notable efficacy in pancreatic and testicular cancer models. The following tables summarize the half-maximal inhibitory concentration (IC50) values of IAL and commonly used chemotherapeutic drugs in relevant cell lines.
Table 1: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Compound | PANC-1 | BxPC-3 | HPAC | AsPC-1 | MiaPaCa-2 |
| This compound | 40 µM[1] | 43 µM[1] | 48 µM[1] | Proliferation inhibited by 20µM[2] | Proliferation inhibited by 20µM |
| Gemcitabine | 43 nM | 9.6 nM | 12-fold increase in resistance in GR cells | 494 nM to 23.9 µM (range across various lines) | 494 nM to 23.9 µM (range across various lines) |
| Paclitaxel | 7.3 pM (nab-paclitaxel) | 5-34 nM (docetaxel) | - | 243 nM to 4.9 µM (nab-paclitaxel) | 4.1 pM (nab-paclitaxel) |
| Cisplatin | IC50 positively correlated with p-ERK1/2 levels | More sensitive than PANC-1 | - | - | - |
Table 2: Comparative IC50 Values in Testicular Cancer Cell Lines
| Compound | NCCIT | NTERA-2 |
| This compound | Dose-dependent reduction in viability | Dose-dependent reduction in viability |
| Cisplatin | - | NTERA-2R (resistant) IC50: 77.52 nM (MG-132) |
In Vivo Acute Toxicity
Preclinical studies in murine models indicate a favorable acute toxicity profile for this compound compared to conventional chemotherapy agents.
Table 3: Comparative Acute Toxicity in Mice
| Compound | Route of Administration | LD50 | Key Findings |
| This compound | Intraperitoneal (i.p.) | > 100 mg/kg | No mortality or signs of acute/chronic toxicity at 100 mg/kg. |
| Gemcitabine | Intravenous (i.v.) | - | Lethal toxicity at 200 mg/kg. |
| Paclitaxel | Intravenous (i.v.) | 31.3 mg/kg (Taxol) | Cremophor-free formulation had an LD50 > 160 mg/kg. |
| Cisplatin | Intraperitoneal (i.p.) | Varies by strain (e.g., 14-18 mg/kg lethal dose) | Significant nephrotoxicity is a primary dose-limiting toxicity. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of this compound and other chemotherapeutic agents on cancer cell lines.
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or the comparator drug (e.g., 0, 5, 10, 20, 40, 80 μM) for 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method was employed to quantify apoptosis in cancer cells following treatment.
-
Cell Treatment: Cells were treated with the test compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework for assessing the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female mice are used.
-
Housing and Fasting: Animals are housed in standard conditions. Food is withheld for 3-4 hours before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected based on a sighting study. For IAL, a limit test at a high dose (e.g., 100 or 300 mg/kg) was likely performed initially, showing no adverse effects. For subsequent steps, doses are chosen from a predefined series (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to gross necropsy, and any pathological changes are recorded.
-
Data Analysis: The LD50 is estimated based on the mortality data. The No-Observed-Adverse-Effect Level (NOAEL) is also determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its toxicity.
Experimental workflow for preclinical toxicity assessment.
ROS-mediated intrinsic apoptosis pathway induced by this compound.
Inhibition of the NF-κB signaling pathway by this compound.
References
Safety Operating Guide
Prudent Disposal of Isoalantolactone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of isoalantolactone, a sesquiterpene lactone utilized in various research applications, is paramount to ensuring laboratory safety and environmental protection.[1][2][3] Adherence to established protocols for chemical waste management is crucial. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials.
Key Safety and Handling Properties
Before initiating any disposal procedures, it is critical to be aware of the known hazards associated with this compound. This information, summarized in the table below, should inform risk assessments and the selection of appropriate personal protective equipment (PPE).
| Property | Data | Citation |
| Chemical Class | Sesquiterpene Lactone | [1][2] |
| Primary Hazards | Irritant, May cause an allergic skin reaction | |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO and ethanol | |
| GHS Hazard Statements | H317: May cause an allergic skin reaction |
Procedural Steps for this compound Disposal
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weighing papers, gloves, pipette tips), in a designated, compatible hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Ensure the container is kept securely closed except when adding waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, compatible liquid hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and specify all constituents, including the solvent and an approximate concentration of this compound.
-
Never mix incompatible waste streams. For example, do not mix solvent-based this compound waste with aqueous waste.
-
-
Contaminated Labware:
-
Disposable labware (e.g., plastic tubes, flasks) that has come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.
-
For reusable glassware, a triple rinse procedure should be followed. The first two rinses should be with a solvent in which this compound is soluble (e.g., ethanol), and these rinsates must be collected as hazardous liquid waste. The final rinse can be with water.
-
2. Storage of Hazardous Waste:
-
All hazardous waste containers must be stored in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and inspected weekly for any signs of leakage.
-
Ensure that the total volume of hazardous waste in the SAA does not exceed institutional and regulatory limits.
3. Final Disposal:
-
Do not dispose of this compound down the sink or in the regular trash. Due to its potential environmental impact and irritant properties, it must be managed as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the collected this compound waste.
-
Provide the EH&S department or contractor with a complete and accurate description of the waste, including its composition and volume.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isoalantolactone in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This compound is classified as a skin sensitizer, capable of causing an allergic skin reaction upon contact.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation. | To protect eyes from contact with this compound dust or solutions, which could cause irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or puncture before and during use. | To prevent skin contact. This compound is a known skin sensitizer.[1] |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. | To avoid inhalation of this compound dust, which may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes are required in all laboratory areas. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan is crucial for minimizing risks associated with handling this compound.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a chemical spill kit is accessible.
-
Prepare all required equipment and reagents before commencing work.
-
Always handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.
2. Handling:
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder and avoid creating dust.
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Keep containers of this compound tightly sealed when not in use.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough rinse with water.
-
Remove PPE in the correct sequence to avoid self-contamination (e.g., gloves first, then face shield/goggles, followed by the lab coat).
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: All contaminated consumables, including gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
2. Storage:
-
Store all hazardous waste in a designated, secure area away from incompatible materials.
3. Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocols
While specific experimental protocols are highly dependent on the research context, any procedure involving this compound should incorporate the safety measures outlined above. For instance, when studying its effects on cell cultures, such as its ability to induce apoptosis in pancreatic cancer cells, all handling of the compound for media preparation should be conducted in a chemical fume hood with appropriate PPE.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
